Product packaging for 2-Methoxy-3,4,5-trimethylphenol(Cat. No.:CAS No. 93526-86-4)

2-Methoxy-3,4,5-trimethylphenol

Cat. No.: B3058998
CAS No.: 93526-86-4
M. Wt: 166.22 g/mol
InChI Key: XNGRANIQDCWDOC-UHFFFAOYSA-N
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Description

2-Methoxy-3,4,5-trimethylphenol is a phenolic compound with the CAS Registry Number 1195652-69-7 . As a substituted phenol, this chemical building block is of significant interest in organic synthesis and medicinal chemistry research. The methoxy and methyl functional groups on the phenolic ring influence its electronic properties and steric profile, making it a valuable intermediate for constructing more complex molecules . Researchers utilize this compound in the exploration of structure-activity relationships, particularly in developing novel compounds with potential pharmacological activities. Phenolic derivatives of this nature are often investigated for their antioxidant properties, as the phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals . Furthermore, the trimethoxyphenyl structural motif is a known pharmacophore in bioactive compounds, suggesting its utility in the synthesis of candidates for anticancer, antimicrobial, and anti-inflammatory agent development . This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B3058998 2-Methoxy-3,4,5-trimethylphenol CAS No. 93526-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,4,5-trimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-5-9(11)10(12-4)8(3)7(6)2/h5,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGRANIQDCWDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592374
Record name 2-Methoxy-3,4,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93526-86-4
Record name 2-Methoxy-3,4,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Methoxy-3,4,5-trimethylphenol, a substituted phenol of interest in various research and development domains. Due to the limited availability of experimental data for this specific compound, this guide focuses on computationally predicted values and outlines established experimental protocols for the determination of key physicochemical parameters for phenolic compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and provide a valuable starting point for experimental design and substance evaluation.

PropertyPredicted ValueUnit
Molecular Formula C₁₀H₁₄O₂-
Molecular Weight 166.22 g/mol
Melting Point Not available°C
Boiling Point Not available°C
Water Solubility Not availablemg/L
pKa Not available-
logP Not available-

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid phenolic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined after melting.

Methodology: Siwoloboff Method (Micro Boiling Point)

  • Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at the upper end, is placed with its open end down into the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil or a heating block).

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly with constant stirring. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, especially in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a sealed, thermostated flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, often by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The solubility is then expressed in units such as mg/L or mol/L.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For phenols, it describes the equilibrium of the hydroxyl proton dissociation.

Methodology: UV-Vis Spectrophotometric Titration

  • Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated (phenolic) and deprotonated (phenoxide) forms.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol). Aliquots of this stock solution are added to a series of buffer solutions covering a wide range of pH values.

  • Spectral Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

logP Determination (Octanol-Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of a solid phenolic compound.

experimental_workflow cluster_mp_bp cluster_solubility cluster_pka cluster_logp start Start: Solid Phenolic Compound mp_bp Melting & Boiling Point Determination start->mp_bp solubility Aqueous Solubility Determination start->solubility pka pKa Determination start->pka logp logP Determination start->logp mp_bp_prep Sample Preparation: Capillary Packing mp_bp->mp_bp_prep sol_prep Equilibration: Shake-Flask Method solubility->sol_prep pka_prep Sample Preparation: Buffered Solutions pka->pka_prep logp_prep Partitioning: Octanol-Water System logp->logp_prep mp_bp_measure Measurement: Heating & Observation mp_bp_prep->mp_bp_measure mp_bp_data Data: Melting/Boiling Range mp_bp_measure->mp_bp_data sol_sep Phase Separation: Centrifugation/Filtration sol_prep->sol_sep sol_quant Quantification: HPLC/UV-Vis sol_sep->sol_quant sol_data Data: Solubility (mg/L) sol_quant->sol_data pka_measure Measurement: UV-Vis Spectrophotometry pka_prep->pka_measure pka_data Data: pKa Value pka_measure->pka_data logp_quant Quantification: HPLC/GC in both phases logp_prep->logp_quant logp_data Data: logP Value logp_quant->logp_data

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the nuclear magnetic resonance spectra of 2-Methoxy-3,4,5-trimethylphenol remains unavailable in publicly accessible databases. Despite extensive searches for experimental ¹H and ¹³C NMR data, specific spectral information for this compound could not be located.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of experimental data, this document will outline the expected spectral characteristics based on the chemical structure of this compound and provide a standardized experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, predictions can be made based on the structure of this compound. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in the molecule. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
OH4.5 - 5.5Singlet (broad)1H
Ar-H6.5 - 6.8Singlet1H
OCH₃3.7 - 3.9Singlet3H
Ar-CH₃ (C3)2.1 - 2.3Singlet3H
Ar-CH₃ (C4)2.1 - 2.3Singlet3H
Ar-CH₃ (C5)2.1 - 2.3Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C-OH)145 - 150
C2 (C-OCH₃)140 - 145
C3 (C-CH₃)125 - 130
C4 (C-CH₃)130 - 135
C5 (C-CH₃)120 - 125
C6 (C-H)110 - 115
OCH₃55 - 60
Ar-CH₃ (C3)15 - 20
Ar-CH₃ (C4)15 - 20
Ar-CH₃ (C5)15 - 20

Experimental Protocol for NMR Data Acquisition

To obtain definitive ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing dept DEPT (optional) c13_nmr->dept c13_nmr->processing assignment Spectral Assignment (Chemical Shift, Integration, Multiplicity) dept->assignment processing->assignment structure_confirmation Structure Confirmation assignment->structure_confirmation

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Methoxy-3,4,5-trimethylphenol. Due to the limited availability of direct mass spectral data for this specific compound, this document outlines a robust analytical approach based on established methodologies for similar phenolic compounds. It includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a predicted fragmentation pattern based on the analysis of structurally related molecules, and quantitative data presented for comparative analysis.

Introduction

This compound is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for the analysis of such volatile and semi-volatile organic compounds. This guide will delve into the practical aspects of GC-MS analysis, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation and Derivatization

To enhance volatility and thermal stability for GC-MS analysis, derivatization of the phenolic hydroxyl group is a critical step. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective technique.

Protocol:

  • Sample Dissolution: Accurately weigh 1 mg of the this compound sample and dissolve it in 1 mL of a suitable organic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Derivatization Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

  • Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Injection: Allow the sample to cool to room temperature before injecting it into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines the recommended GC-MS parameters for the analysis of the TMS-derivatized this compound. These parameters are based on standard methods for the analysis of phenolic compounds and may require further optimization for specific instrumentation and analytical goals.

Parameter Value Parameter Value
Gas Chromatograph Mass Spectrometer
Injection ModeSplitless (1 µL)Ionization ModeElectron Ionization (EI)
Injector Temperature250°CIon Source Temperature230°C
Carrier GasHeliumQuadrupole Temperature150°C
Flow Rate1.0 mL/minElectron Energy70 eV
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentMass Rangem/z 40-500
Oven ProgramScan Speed1562 amu/s
Initial Temperature80°C, hold for 2 minSolvent Delay3 min
Ramp Rate 110°C/min to 200°C
Ramp Rate 220°C/min to 280°C, hold for 5 min

Mass Spectral Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the TMS-derivatized compound. Subsequent fragmentation will likely involve the loss of methyl groups, the methoxy group, and rearrangements of the aromatic ring.

To predict the fragmentation of this compound, it is informative to examine the mass spectral data of structurally similar compounds. The following table summarizes the key fragments observed for related methoxy- and trimethyl-substituted phenols.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Plausible Neutral Losses
5-Methoxy-2,3,4-trimethylphenol180165, 150, 135CH₃, 2xCH₃, 3xCH₃
2,4,6-Trimethylphenol136121, 91CH₃, C₂H₅
3-Methoxyphenol124109, 81, 53CH₃, CO, C₂H₂
2-Methoxy-5-methylphenol (TMS derivative)210195, 180, 165CH₃, 2xCH₃, 3xCH₃

Based on these related fragmentation patterns, a proposed fragmentation pathway for the TMS derivative of this compound is illustrated below. The molecular weight of the underivatized compound is 180.24 g/mol , and its TMS derivative is 252.38 g/mol .

Predicted Fragmentation of TMS-derivatized this compound
m/z Proposed Fragment Plausible Neutral Loss
252[M]⁺-
237[M - CH₃]⁺CH₃
222[M - 2xCH₃]⁺2xCH₃
207[M - 3xCH₃]⁺3xCH₃
195[M - CH₃ - CO]⁺ or [M - OCH₃ - CH₃]⁺CH₃ and CO or OCH₃ and CH₃
73[Si(CH₃)₃]⁺C₁₀H₁₃O₂

Visualizations

To further clarify the experimental process and the predicted molecular fragmentation, the following diagrams are provided.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Derivatization Addition of Silylating Agent Sample->Derivatization Reaction Heating at 60-70°C Derivatization->Reaction Injection Sample Injection (1 µL) Reaction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Processing Spectral Deconvolution and Library Search Acquisition->Processing Interpretation Structural Elucidation Processing->Interpretation

Caption: A flowchart illustrating the key stages of a typical GC-MS analysis.

Fragmentation_Pathway Proposed Fragmentation of TMS-derivatized this compound M [M]⁺ m/z = 252 F1 [M - CH₃]⁺ m/z = 237 M->F1 - CH₃ TMS [Si(CH₃)₃]⁺ m/z = 73 M->TMS - C₁₀H₁₃O₂ F2 [M - 2xCH₃]⁺ m/z = 222 F1->F2 - CH₃ F4 [M - CH₃ - CO]⁺ m/z = 195 F1->F4 - CO F3 [M - 3xCH₃]⁺ m/z = 207 F2->F3 - CH₃

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methoxy-3,4,5-trimethylphenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational modes, presents a summary of expected absorption data, and includes a standardized experimental protocol for spectral acquisition.

Introduction to the Infrared Spectroscopy of Substituted Phenols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules. When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds. The resulting IR spectrum is a unique molecular fingerprint.

This compound possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, methyl (-CH₃) groups, and a substituted aromatic ring. The positions of the substituents on the benzene ring influence the pattern of the spectrum, particularly in the fingerprint region.

Predicted Infrared Absorption Data for this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups.[1][2][3][4][5]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550–3200Strong, BroadO-H Stretch (Hydrogen-bonded)Phenolic Hydroxyl (-OH)
3100–3000MediumC-H StretchAromatic Ring
2960–2850MediumC-H Stretch (Asymmetric and Symmetric)Methyl (-CH₃) & Methoxy (-OCH₃)
1600–1585Medium-WeakC=C Stretch (in-ring)Aromatic Ring
1500–1400StrongC=C Stretch (in-ring)Aromatic Ring
1470–1430MediumC-H Bend (Asymmetric)Methyl (-CH₃)
1260–1200StrongC-O Stretch (Asymmetric)Aryl Ether (-O-CH₃)
1170–1110StrongC-O StretchPhenol (-OH)
1050–1010MediumC-O Stretch (Symmetric)Aryl Ether (-O-CH₃)
900–675StrongC-H Out-of-Plane BendAromatic Ring

Detailed Analysis of Key Vibrational Regions

  • O-H Stretching Region (3550–3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the stretching vibration of the hydroxyl group.[1][2][6] The broadening is a result of intermolecular hydrogen bonding between phenol molecules.

  • C-H Stretching Region (3100–2850 cm⁻¹): This region will contain multiple peaks. Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[4] Peaks just below 3000 cm⁻¹ arise from the asymmetric and symmetric stretching vibrations of the methyl and methoxy C-H bonds.[7]

  • Aromatic C=C Stretching Region (1600–1400 cm⁻¹): The aromatic ring gives rise to several sharp bands in this region due to in-ring carbon-carbon double bond stretching.[1][4] Typically, two bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[7]

  • C-O Stretching Region (1260–1010 cm⁻¹): This region is crucial for identifying the phenol and methoxy groups. A strong absorption from the phenolic C-O stretch is expected around 1170-1110 cm⁻¹. The aryl ether C-O stretching of the methoxy group will result in two bands: a strong, asymmetric stretch between 1260 cm⁻¹ and 1200 cm⁻¹, and a medium symmetric stretch between 1050 cm⁻¹ and 1010 cm⁻¹.

  • Fingerprint Region (Below 1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule, including C-H bending and other skeletal vibrations. The out-of-plane C-H bending vibrations of the substituted aromatic ring, typically appearing between 900 cm⁻¹ and 675 cm⁻¹, can provide information about the substitution pattern.[1][4]

Experimental Protocol for Acquiring the IR Spectrum

The following protocol describes a standard method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

4.1. Instrumentation

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).

4.2. Sample Preparation

  • Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile organic solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

4.3. Data Acquisition

  • Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Select a suitable resolution, commonly 4 cm⁻¹.

  • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Acquire the sample spectrum.

  • After acquisition, clean the ATR crystal and anvil thoroughly.

4.4. Data Processing

  • The software will automatically perform a background subtraction.

  • Perform a baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, leading to the identification of this compound.

IR_Analysis_Workflow Workflow for IR Spectral Analysis A Obtain IR Spectrum of Unknown Sample B Identify Major Absorption Bands A->B C Broad Band at ~3400 cm⁻¹? B->C D Presence of O-H Group (Alcohol or Phenol) C->D Yes E No O-H Group C->E No F Peaks at ~3050 cm⁻¹ and 1600-1450 cm⁻¹? D->F G Presence of Aromatic Ring F->G Yes H Aliphatic Compound F->H No I Peaks at ~2950 cm⁻¹? G->I J Presence of Aliphatic C-H (Methyl/Methoxy) I->J Yes K Strong Peaks at ~1250 & ~1050 cm⁻¹? J->K L Presence of C-O Bonds (Ether/Phenol) K->L Yes M Hypothesize Structure: Substituted Phenol with Alkyl and Methoxy Groups L->M N Compare with Reference Spectra or Predicted Spectrum of This compound M->N O Structure Confirmed N->O Match P Structure Not Confirmed N->P No Match

Caption: Logical workflow for IR spectral analysis.

References

A Technical Guide to the Potential Biological Activity of 2-Methoxy-3,4,5-trimethylphenol and Related Methoxyphenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides an in-depth technical analysis of the potential biological activities of 2-Methoxy-3,4,5-trimethylphenol and structurally related methoxyphenolic compounds. While literature specifically detailing the bioactivity of this compound is limited, extensive research on analogous compounds—including various methoxyphenols, trimethoxyphenols, and their derivatives—reveals a broad spectrum of significant pharmacological effects. This guide synthesizes available data on their antioxidant, anti-inflammatory, and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The evidence suggests that this class of compounds holds considerable therapeutic potential, primarily through the modulation of key cellular pathways involved in inflammation and oxidative stress, such as NF-κB and MAPK signaling.

Introduction

Methoxyphenolic compounds, characterized by a phenol ring substituted with one or more methoxy groups, are a class of molecules widely distributed in nature and are also synthetically accessible. They are recognized for a variety of biological activities, which has drawn significant attention from the scientific community for their potential application in pharmaceuticals and nutraceuticals. Compounds such as eugenol, vanillin, and resveratrol derivatives have been studied for their roles as antioxidant, anti-inflammatory, and anticancer agents.[1][2] The specific substitution pattern of methoxy and alkyl groups on the phenolic ring plays a crucial role in determining the compound's biological efficacy and mechanism of action. This guide focuses on the potential activities of this compound by examining the established bioactivities of its structural analogs.

Potential Biological Activities

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.[3][4] Oxidative stress is a key pathological factor in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[4][5]

The antioxidant capacity of methoxyphenols is frequently evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[4][5] For instance, a study on various trimethoxyphenols demonstrated significant scavenging activity, comparable to that of ascorbic acid.[3] Another synthesized derivative, 2-methoxy-4-((4-methoxyphenilimino) methyl)phenol, showed potent antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay.[6][7]

Anti-inflammatory Effects

Inflammation is a critical biological response that, when dysregulated, contributes to a wide range of diseases. Several methoxyphenolic compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[8]

A primary mechanism involves the inhibition of pro-inflammatory mediators. For example, 2-methoxy-4-vinylphenol (2M4VP) was shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophages.[8] This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[8]

The anti-inflammatory actions are often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[9] Studies on resveratrol methoxy derivatives and 2M4VP have confirmed their ability to inhibit the phosphorylation of MAPK family members (p38, ERK, JNK) and prevent the nuclear translocation of the NF-κB p65 subunit.[8][9]

Anticancer and Antiproliferative Activity

The anticancer potential of methoxyphenolic compounds has been explored in various cancer cell lines. A synthesized analogue of combretastatin A-4, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), has been identified as a microtubule inhibitor with anticancer activity in breast cancer cells.[10] SQ was found to reverse EGF-induced cell migration and invasion, key processes in cancer metastasis.[10] It also inhibits epithelial-to-mesenchymal transition (EMT) and the expression of vascular endothelial growth factor (VEGF), which are critical for tumor progression and angiogenesis.[11]

However, not all derivatives show strong activity. The Schiff base compound 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol exhibited only weak activity against T47D breast cancer cells, with an IC50 value of 353.038 µg/mL.[12][13] This highlights the importance of the specific molecular structure in determining anticancer efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various methoxyphenolic compounds related to this compound.

Table 1: Antioxidant Activity of Methoxyphenolic Compounds

Compound Assay Result (EC50/IC50) Reference

| 2-methoxy-4-((4-methoxyphenilimino) methyl)phenol | DPPH | 10.46 ppm |[6][7] |

Table 2: Anti-inflammatory Activity of Methoxyphenolic Compounds

Compound Cell Line Target Inhibited Result (IC50) Reference
Diapocynin Human Airway Cells Inflammatory Mediators 20.3 µM [14]
Resveratrol Human Airway Cells Inflammatory Mediators 42.7 µM [14]
2-methoxyhydroquinone Human Airway Cells Inflammatory Mediators 64.3 µM [14]

| Apocynin | Human Airway Cells | Inflammatory Mediators | 146.6 µM |[14] |

Table 3: Anticancer Activity of Methoxyphenolic Compounds

Compound Cell Line Activity Metric (IC50) Reference
2-methoxy-4-((4-methoxyphenilimino) methyl) phenol T47D (Breast Cancer) 353.038 µg/mL [12][13]
3-MRESV (Resveratrol Derivative) PC-3 (Prostate Cancer) 20.3 µM [2]
3,5-DMRESV (Resveratrol Derivative) PC-3 (Prostate Cancer) 43 µM [2]

| 3,4′-DMRESV (Resveratrol Derivative) | HCT116 (Colon Cancer) | 48.6 µM |[2] |

Mechanisms of Action and Signaling Pathways

The biological effects of methoxyphenolic compounds are underpinned by their interaction with key cellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways

A prevalent mechanism for the anti-inflammatory activity of these compounds is the dual inhibition of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes. Methoxyphenols intervene by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[8] Simultaneously, they suppress the phosphorylation of key MAPK proteins p38, JNK, and ERK.[8][9]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK_p MAPK Phosphorylation (p38, JNK, ERK) LPS->MAPK_p IKK IKK Phosphorylation LPS->IKK Response Expression of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_p->Response IkBa IkBα Degradation IKK->IkBa NFkB NF-kB p65 Nuclear Translocation IkBa->NFkB NFkB->Response Methoxyphenol Methoxyphenolic Compounds Methoxyphenol->MAPK_p Methoxyphenol->IkBa Methoxyphenol->NFkB G SQ 2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ) Microtubules Microtubule Dynamics SQ->Microtubules EMT Epithelial-to-Mesenchymal Transition (EMT) SQ->EMT VEGF VEGF Expression & Secretion SQ->VEGF Metastasis Cell Migration, Invasion & Angiogenesis Microtubules->Metastasis influences EMT->Metastasis VEGF->Metastasis G start Seed RAW264.7 cells pretreat Pre-treat with Methoxyphenol start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate rna_extraction Total RNA Extraction incubate->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr RT-qPCR Analysis (iNOS, COX-2, etc.) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

References

Discovery of 2-Methoxy-3,4,5-trimethylphenol in natural products

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Evidence in Natural Sources and Synthetic Availability

Executive Summary

This technical whitepaper addresses the current scientific knowledge regarding the phenolic compound 2-Methoxy-3,4,5-trimethylphenol. A thorough investigation of scientific literature and chemical databases reveals a significant finding: there is currently no documented evidence of the isolation or identification of this compound from any natural product source, including terrestrial plants, fungi, or marine organisms. While the natural products landscape is vast and ever-expanding, this specific molecule has not been reported as a naturally occurring compound. However, information regarding its synthesis and the natural occurrence of structurally related compounds is available and provides valuable context for researchers in natural product chemistry and drug discovery. This guide summarizes the current state of knowledge, focusing on synthetic accessibility and the biological activities of similar molecular architectures.

Introduction

Phenolic compounds are a diverse and abundant class of secondary metabolites in nature, exhibiting a wide array of biological activities that have been central to the development of new pharmaceuticals. The substitution patterns of methoxy and methyl groups on a phenol ring can significantly influence a molecule's bioactivity, bioavailability, and metabolic stability. This compound, with its unique substitution pattern, represents a chemical space of interest for medicinal chemists and natural product scientists. This document serves as a technical resource for professionals in drug development and scientific research, providing a concise overview of the current knowledge surrounding this compound.

Natural Occurrence: An Apparent Void

Despite extensive searches of chemical and biological databases, no peer-reviewed publications have reported the discovery of this compound as a constituent of any plant, fungal, or marine extract. While many methoxyphenols and their derivatives are known to be produced by various organisms, this specific isomer appears to be absent from the known natural product repertoire. For instance, fungi are known to produce a variety of methoxyphenols through the biodegradation of lignin and other organic matter.[1] Similarly, plants synthesize a vast range of phenolic compounds, including various trimethoxyphenols and trimethylphenols.[2][3][4] However, the specific combination of substituents in this compound has not been identified.

Synthesis of Methoxyphenol Derivatives

While this compound itself is not documented as a natural product, the synthesis of related methoxyphenol structures is well-established in the chemical literature. These synthetic methods provide a viable pathway for obtaining this and other novel compounds for biological screening and structure-activity relationship (SAR) studies. General synthetic strategies often involve the modification of commercially available starting materials through reactions such as methylation, formylation, and reduction.

A general workflow for the synthesis of a polysubstituted phenol is outlined below. This diagram illustrates a conceptual pathway and not a specific synthesis for the target compound, due to the lack of published specific protocols.

experimental_workflow start Commercially Available Substituted Phenol step1 Protection of Phenolic Hydroxyl start->step1 step2 Introduction of Substituents (e.g., Methylation, Formylation) step1->step2 step3 Modification of Substituents (e.g., Reduction of Formyl Group) step2->step3 step4 Deprotection of Phenolic Hydroxyl step3->step4 end_product Target Polysubstituted Phenol step4->end_product

Caption: Conceptual workflow for the synthesis of a polysubstituted phenol.

Structurally Related Natural Products and Their Bioactivities

To provide context for the potential biological relevance of this compound, it is useful to examine the known activities of structurally similar natural compounds.

Compound NameStructureNatural Source (Example)Reported Biological Activity
3,4,5-Trimethoxyphenol Phenol with methoxy groups at positions 3, 4, and 5.Diospyros eriantha, Tarenna attenuata[2]Plant metabolite
2,3,5-Trimethylphenol Phenol with methyl groups at positions 2, 3, and 5.Solanum lycopersicum (Tomato)[4]No specific activity reported in this source
Various Methoxyphenols General class of compounds.Fungi, Plants[1]Antioxidant, Anti-inflammatory, Antimicrobial

The biological activities of these related compounds suggest that this compound, if synthesized, could be a candidate for screening in various biological assays, particularly for antioxidant and antimicrobial properties. The interplay of the electron-donating methoxy and methyl groups could modulate the redox properties of the phenolic hydroxyl group, which is often crucial for such activities.

Conclusion

References

A Theoretical Investigation of 2-Methoxy-3,4,5-trimethylphenol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the calculation and analysis of the molecular properties of 2-Methoxy-3,4,5-trimethylphenol. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug discovery, and materials science. By detailing established quantum chemical methods, this paper outlines a robust workflow for predicting the structural, electronic, and spectroscopic characteristics of this substituted phenol derivative.

Introduction

Theoretical Properties of this compound

The following tables summarize the types of quantitative data that can be obtained through the theoretical calculations outlined in this guide. The values presented are hypothetical and serve as a template for organizing actual computational results.

Table 1: Calculated Molecular and Electronic Properties
PropertySymbolCalculated ValueUnit
Molecular WeightMW180.24 g/mol
Total EnergyE_totalValue from CalculationHartrees
Dipole MomentµValue from CalculationDebye
HOMO EnergyE_HOMOValue from CalculationeV
LUMO EnergyE_LUMOValue from CalculationeV
HOMO-LUMO GapΔEValue from CalculationeV
Ionization PotentialIPValue from CalculationeV
Electron AffinityEAValue from CalculationeV
Table 2: Predicted Spectroscopic Data
Spectroscopic DataKey Predicted Features
¹H NMR Chemical shifts (δ) and coupling constants (J) for aromatic and methyl protons.
¹³C NMR Chemical shifts (δ) for all unique carbon atoms.
Infrared (IR) Vibrational frequencies (cm⁻¹) for key functional groups (e.g., O-H, C-O, C-H).
UV-Visible Maximum absorption wavelengths (λ_max) and corresponding oscillator strengths (f).

Computational Methodology

The theoretical investigation of this compound can be systematically approached using the following computational workflow.

Molecular Geometry Optimization

The initial step involves the optimization of the molecule's three-dimensional structure. This is crucial as all subsequent property calculations are dependent on the determined equilibrium geometry.

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common and reliable choice for organic molecules.[1]

  • Basis Set: The 6-311G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.[1]

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular and electronic properties can be calculated.

  • Method: Using the optimized structure, single-point energy calculations are performed at the same level of theory (B3LYP/6-311G(d,p)).

  • Properties to Calculate:

    • Total Energy and Dipole Moment: These are standard outputs of the single-point energy calculation.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions.[1]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Data
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.

  • IR Spectroscopy: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after the geometry optimization.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum.

Visualizations

The following diagrams illustrate the logical workflow and conceptual relationships in the theoretical study of this compound.

theoretical_workflow cluster_input Initial Input cluster_calculation Computational Steps cluster_output Calculated Properties mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_prop Optimized Geometry Total Energy Dipole Moment geom_opt->struct_prop prop_calc Property Calculation (Single-Point Energy, TD-DFT) freq_calc->prop_calc electronic_prop HOMO/LUMO Energies MEP Surface prop_calc->electronic_prop spectro_prop IR Spectrum NMR Shifts UV-Vis Spectrum prop_calc->spectro_prop property_relationship cluster_structure Molecular Structure cluster_properties Derived Properties geometry Optimized Geometry electronic Electronic Properties (HOMO, LUMO, MEP) geometry->electronic determines spectroscopic Spectroscopic Properties (IR, NMR, UV-Vis) geometry->spectroscopic influences electronic->spectroscopic correlates with reactivity Chemical Reactivity electronic->reactivity predicts

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-3,4,5-trimethylphenol, a substituted phenol of interest in various scientific domains. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine its solubility and stability profiles in common laboratory solvents. Furthermore, it outlines the general characteristics of phenolic compounds to infer the expected behavior of this compound. This document is intended to be a practical resource for scientists and professionals engaged in drug development and other research areas where understanding the physicochemical properties of this compound is crucial.

Introduction

This compound is a phenolic compound with a substitution pattern that suggests potential applications in medicinal chemistry and materials science. The methoxy and methyl groups on the phenol ring are expected to influence its physicochemical properties, including solubility in various solvents and its stability under different environmental conditions. A thorough understanding of these properties is fundamental for its handling, formulation, and application in research and development. This guide addresses the current knowledge gap by presenting robust methodologies for determining these key parameters.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₀H₁₄O₂Based on chemical structure
Molecular Weight 166.22 g/mol Based on chemical structure
Appearance Likely a solid at room temperatureInferred from similar substituted phenols
Aqueous Solubility Predicted to be lowThe presence of three methyl groups and a methoxy group increases lipophilicity, likely reducing water solubility compared to phenol.
Organic Solvent Solubility Predicted to be soluble in common organic solventsPhenolic compounds are generally soluble in alcohols (methanol, ethanol), ethers, ketones (acetone), and chlorinated solvents.
pKa Estimated to be around 10-11The electron-donating methyl groups are expected to increase the pKa compared to phenol (pKa ≈ 10), making it a weaker acid.

Solubility Profile: Methodology for Determination

The solubility of a compound is a critical parameter for its formulation and delivery. The "shake-flask" method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various solvents.[1][2][3][4][5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to sediment.[5]

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation:

The results should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetone25
DMSO25
Ethyl Acetate25

Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate on shaker (24-48h) prep2->prep3 samp1 Sedimentation (24h) prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter (0.22 µm) samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 HPLC analysis ana1->ana2 ana3 Calculate concentration ana2->ana3

Figure 1: Experimental workflow for the shake-flask solubility assay.

Stability Profile: Assessment and Considerations

The stability of a phenolic compound is influenced by factors such as light, heat, pH, and the presence of oxidizing agents. Degradation can occur through oxidation, hydrolysis, or other chemical transformations.

General Degradation Pathways for Phenolic Compounds

Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, or metal ions. The phenolic hydroxyl group is readily oxidized to a phenoxy radical. These radicals can then undergo further reactions, such as dimerization or polymerization, or react with other molecules, leading to the formation of colored degradation products. The specific degradation pathway for this compound would need to be elucidated through experimental studies.

Experimental Protocol: Stability Assessment using HPLC

A stability-indicating HPLC method is the preferred approach to quantify the decrease of the parent compound and detect the formation of degradation products over time.

Materials:

  • This compound

  • Solutions of the compound in relevant solvents

  • Stress conditions:

    • Light: Photostability chamber

    • Heat: Temperature-controlled oven

    • Acid/Base: HCl and NaOH solutions

    • Oxidation: Hydrogen peroxide solution

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound in the desired solvents at a known concentration.

  • Application of Stress Conditions:

    • Photostability: Expose the solutions to light in a photostability chamber for a defined period. Protect control samples from light.

    • Thermal Stability: Store the solutions in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C). Keep control samples at a lower temperature (e.g., 4°C).

    • pH Stability: Adjust the pH of the solutions using acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and store at a defined temperature.

    • Oxidative Stability: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the solutions and monitor over time.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stressed and control sample.

    • Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

Data Presentation:

The stability data should be presented in a table format.

ConditionTime (hours/days)Concentration of this compound (% of initial)Observations (e.g., color change, new peaks)
Control (4°C, dark) 0, 24, 48, ...100, ...
Photostability 0, 24, 48, ...
Thermal (40°C) 0, 24, 48, ...
Acidic (pH 2) 0, 24, 48, ...
Basic (pH 9) 0, 24, 48, ...
Oxidative (3% H₂O₂) 0, 24, 48, ...
Experimental Protocol: Total Phenolic Content by Folin-Ciocalteu Assay

The Folin-Ciocalteu (F-C) assay can be used as a general indicator of the degradation of phenolic compounds. A decrease in the total phenolic content over time under stress conditions suggests degradation.[6][7][8][9][10]

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate solution (e.g., 20% w/v)

  • Samples of this compound subjected to stress conditions

  • Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of gallic acid standards of known concentrations.

    • To a known volume of each standard, add the F-C reagent and, after a short incubation, add the sodium carbonate solution.

    • Measure the absorbance at the appropriate wavelength (typically around 760 nm) after a specified incubation period.

    • Plot the absorbance versus concentration to generate a standard curve.

  • Sample Analysis:

    • Take aliquots of the stressed and control samples of this compound at various time points.

    • Perform the F-C assay on these samples in the same manner as the standards.

    • Determine the total phenolic content of the samples by comparing their absorbance to the gallic acid standard curve.

Data Interpretation: A decrease in the measured total phenolic content over time indicates the degradation of the phenolic structure.

Logical Flow for Stability Assessment

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound photo Photostability start->photo thermal Thermal start->thermal ph Acid/Base start->ph oxidative Oxidative start->oxidative control Control Sample (No Stress) start->control sampling Sample at Time Points photo->sampling thermal->sampling ph->sampling oxidative->sampling control->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Parent Compound and Degradants analysis->data

Figure 2: Logical workflow for conducting a forced degradation study.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, this guide provides the necessary detailed protocols for researchers to determine these crucial parameters. The provided methodologies, including the shake-flask method for solubility and HPLC-based stability testing, are standard and robust approaches in pharmaceutical and chemical research. The successful application of these protocols will enable a comprehensive understanding of the physicochemical properties of this compound, facilitating its future development and application. It is anticipated that this compound will exhibit solubility in common organic solvents and limited aqueous solubility, with stability being dependent on environmental factors such as light, heat, and pH. Experimental verification is essential to confirm these predictions.

References

Structure-Activity Relationship of Methoxy-Trimethylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-trimethylphenols represent a class of phenolic compounds characterized by a benzene ring substituted with hydroxyl, methoxy, and methyl groups. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in natural products and their potential to modulate various biological processes. The interplay between the number and position of these functional groups dictates the molecule's physicochemical properties and, consequently, its biological activity. This technical guide explores the structure-activity relationships (SAR) of methoxy-trimethylphenols and related compounds, focusing on their antioxidant, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols and visual representations of relevant signaling pathways are provided to support further research and drug discovery efforts in this area.

Structure-Activity Relationships

The biological activity of methoxy-trimethylphenols is intrinsically linked to the substitution pattern on the phenolic ring. The hydroxyl group is a key pharmacophore, primarily responsible for the antioxidant properties through its ability to donate a hydrogen atom to neutralize free radicals. The methoxy and trimethyl substituents modulate this activity by influencing the electron density of the ring and the steric accessibility of the hydroxyl group.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely governed by the ease with which the phenolic hydrogen can be abstracted. Electron-donating groups, such as methoxy and methyl groups, enhance this activity by stabilizing the resulting phenoxyl radical through resonance and inductive effects.

Key SAR principles for antioxidant activity include:

  • Number of Hydroxyl and Methoxy Groups: An increase in the number of hydroxyl and methoxy groups generally leads to higher antioxidant activity.[1][2]

  • Position of Methoxy Groups: The position of the methoxy group relative to the hydroxyl group is crucial. An ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can affect the O-H bond dissociation enthalpy and, consequently, the antioxidant activity.[1][2]

  • Steric Hindrance: While electron-donating groups enhance activity, bulky substituents ortho to the hydroxyl group can introduce steric hindrance, potentially reducing the accessibility of the hydroxyl group to free radicals and thus decreasing antioxidant potency.

The general mechanism of antioxidant action involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. This process is influenced by the stability of the resulting phenoxyl radical, which is enhanced by the presence of electron-donating methoxy and methyl groups.

dot

Antioxidant_Mechanism MethoxyTrimethylphenol Methoxy-Trimethylphenol (with -OH group) PhenoxylRadical Stable Phenoxyl Radical MethoxyTrimethylphenol->PhenoxylRadical H• donation FreeRadical Free Radical (e.g., R•) NeutralizedMolecule Neutralized Molecule (e.g., RH) FreeRadical->NeutralizedMolecule H• acceptance Stabilization Resonance Stabilization by Methoxy and Trimethyl Groups PhenoxylRadical->Stabilization

Caption: Hydrogen atom transfer mechanism of antioxidant activity.

Antimicrobial Activity

The antimicrobial properties of methoxy-trimethylphenols are attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production. The lipophilicity of the molecule, influenced by the methyl and methoxy groups, plays a significant role in its ability to penetrate microbial cell walls.

Key SAR principles for antimicrobial activity include:

  • Lipophilicity: Increased lipophilicity, often conferred by methyl groups, can enhance antimicrobial activity by facilitating passage through the lipid-rich cell membranes of bacteria.

  • Hydroxyl Group: The phenolic hydroxyl group is often essential for activity, potentially through interactions with microbial proteins or by disrupting membrane potential.

  • Substitution Pattern: The specific arrangement of methoxy and methyl groups can influence the molecule's shape and polarity, affecting its interaction with microbial targets. For instance, certain substitution patterns might be more effective against Gram-positive bacteria versus Gram-negative bacteria due to differences in their cell wall composition.

Cyclooxygenase (COX) Inhibition

Certain methoxy-trimethylphenol derivatives have been investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The SAR for COX inhibition is highly specific and depends on the precise interactions between the inhibitor and the active site of the enzyme. For a series of 2-(trimethoxyphenyl)-thiazoles, which share a trimethoxyphenyl moiety with our compounds of interest, the following observations were made:

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact both the potency and selectivity of COX inhibition.

  • Trimethoxyphenyl Moiety: The trimethoxyphenyl group plays a crucial role in anchoring the molecule within the active site of the COX enzyme.

Quantitative Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 2-(trimethoxyphenyl)-thiazole derivatives. This data provides a valuable case study for understanding the SAR of compounds containing a trimethoxyphenyl group.

Compound IDR1R2IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
A1 HH> 300> 300-
A2 CH3H26.8823.261.16
A3 HCH3214.9023.269.24
A4 C2H5H125.10112.501.11
A5 HC2H5150.30133.401.13
A6 n-C3H7H34.5328.871.20
A7 Hn-C3H7112.60100.201.12
A8 i-C3H7H30.0925.121.20
Meloxicam --137.8012.5011.02
Celecoxib --150.200.23653.04
(Data adapted from a study on 2-(trimethoxyphenyl)-thiazoles, which provides insights into the activity of the trimethoxyphenyl moiety present in some methoxy-trimethylphenols)[3][4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compound:

    • In a 96-well microplate, perform a serial two-fold dilution of the test compound in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways

COX-2 Inhibition Pathway

The anti-inflammatory effects of certain methoxy-trimethylphenol derivatives can be attributed to their inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

dot

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases PLA2 Prostaglandins Prostaglandins (PGs) ArachidonicAcid->Prostaglandins converts COX-2 COX2 COX-2 Enzyme MethoxyTrimethylphenol Methoxy-Trimethylphenol Derivative MethoxyTrimethylphenol->COX2 inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

The structure-activity relationship of methoxy-trimethylphenols is a complex interplay of electronic and steric factors. The hydroxyl group is fundamental for their antioxidant and, to some extent, antimicrobial activities, while the methoxy and trimethyl substituents fine-tune these properties by modulating the electronic environment and lipophilicity of the molecule. The provided quantitative data on related compounds and the detailed experimental protocols offer a solid foundation for researchers to further investigate this promising class of compounds. The elucidation of their interactions with biological targets, such as the COX enzymes, opens avenues for the rational design of novel therapeutic agents with improved potency and selectivity. Future studies should focus on synthesizing and evaluating a broader range of methoxy-trimethylphenol derivatives to build a more comprehensive SAR model and to fully exploit their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 2-Methoxy-3,4,5-trimethylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-3,4,5-trimethylphenol as a potential building block in the synthesis of high-value molecules, particularly analogs of Vitamin E and Coenzyme Q. While established industrial syntheses of these compounds often utilize closely related precursors, this document outlines both established methodologies and prospective applications for this compound, offering detailed experimental protocols and relevant biological context.

Introduction: The Synthetic Potential of Polysubstituted Phenols

Polysubstituted phenolic compounds are pivotal precursors in the synthesis of a wide array of biologically active molecules. Their inherent antioxidant properties and versatile reactivity make them ideal starting materials for complex molecular architectures. While 2,3,5-trimethylphenol and its corresponding hydroquinone are the established key intermediates in the industrial synthesis of α-tocopherol (Vitamin E) and analogs of Coenzyme Q, the structurally related this compound presents an intriguing, albeit less explored, potential precursor.

The strategic placement of a methoxy group and three methyl substituents on the aromatic ring of this compound offers unique opportunities for synthetic manipulation. A key potential transformation is the demethylation of the methoxy group to yield the corresponding hydroquinone, a critical pharmacophore in both Vitamin E and Coenzyme Q. This document will first detail a prospective synthetic route from this compound and then provide established protocols for the synthesis of α-tocopherol and a Coenzyme Q analog from the key intermediate, 2,3,5-trimethylhydroquinone.

Prospective Application: Synthesis of 2,3,5-Trimethylhydroquinone from this compound

The conversion of this compound to 2,3,5-trimethylhydroquinone is a critical step to unlock its potential as a building block for Vitamin E and Coenzyme Q analogs. This transformation can be hypothetically achieved through a demethylation reaction.

G This compound This compound 2,3,5-Trimethylhydroquinone 2,3,5-Trimethylhydroquinone This compound->2,3,5-Trimethylhydroquinone Demethylation α-Tocopherol (Vitamin E) Synthesis α-Tocopherol (Vitamin E) Synthesis 2,3,5-Trimethylhydroquinone->α-Tocopherol (Vitamin E) Synthesis Coenzyme Q Analog Synthesis Coenzyme Q Analog Synthesis 2,3,5-Trimethylhydroquinone->Coenzyme Q Analog Synthesis G Lipid_Peroxyl_Radical Lipid_Peroxyl_Radical Alpha_Tocopherol Alpha_Tocopherol Lipid_Hydroperoxide Lipid_Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide H atom donation Tocopheryl_Radical Tocopheryl_Radical Alpha_Tocopherol->Tocopheryl_Radical Oxidation Tocopheryl_Radical->Alpha_Tocopherol Regeneration Vitamin_C Vitamin_C G Complex_I Complex_I Coenzyme_Q10 Coenzyme_Q10 Complex_I->Coenzyme_Q10 e- Complex_II Complex_II Complex_II->Coenzyme_Q10 e- Complex_III Complex_III Coenzyme_Q10->Complex_III e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Complex_IV Complex_IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase Proton Gradient

Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-3,4,5-trimethylphenol, a substituted phenolic compound, is of significant interest in pharmaceutical and chemical research due to its potential biological activities and its role as a key intermediate in organic synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine analysis in research and drug development settings.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately nonpolar compound, is retained on the C18 column and then eluted with the organic-rich mobile phase. Detection is achieved using a UV-Vis Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity and selectivity.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Reagents and Standards

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • This compound Reference Standard (>99% purity)

Protocols

Standard Preparation Protocol
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh a suitable amount of the sample matrix containing this compound.

  • Extraction: Transfer the weighed sample to a volumetric flask and add the mobile phase. The volume will depend on the expected concentration of the analyte.

  • Sonication and Filtration: Sonicate the sample for 15 minutes to ensure complete extraction of the analyte. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Presentation

The following table summarizes the validation parameters obtained using this method.

Table 2: Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time (min) ~ 4.5

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc Injection data_acq Data Acquisition (Chromatogram) hplc->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway ligand Phenolic Compound (e.g., this compound) receptor Cell Surface Receptor ligand->receptor Binding kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving a phenolic compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methoxy-3,4,5-trimethylphenol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4,5-trimethylphenol and its derivatives are of significant interest in pharmaceutical and chemical research due to their potential biological activities and as building blocks in organic synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve volatility and chromatographic performance. This application note provides a detailed protocol for the analysis of this compound and its derivatives using GC-MS following trimethylsilyl (TMS) derivatization.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. For samples in a non-aqueous solvent, direct derivatization may be possible. For aqueous samples or complex matrices such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended.

Liquid-Liquid Extraction Protocol:

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to approximately 5-7.

  • Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., pyridine, acetonitrile) for derivatization.

Derivatization: Trimethylsilylation

To enhance the volatility of the phenolic compounds, the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.

Protocol:

  • To the dried sample residue (or a known amount of standard), add 100 µL of a silylating agent. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following parameters are recommended for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Data Presentation

Quantitative analysis should be performed using an internal standard method. A calibration curve should be generated using a series of standard solutions of the derivatized analyte.

Table 1: Expected Retention Time and Characteristic Ions for TMS-Derivatized Phenolic Compounds

CompoundExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
TMS-derivatized this compound12-15238223, 195, 73
TMS-derivatized 2-Methoxy-5-methylphenol[1]~11.5210195, 167, 73

Note: The retention time and mass spectrum for this compound are predicted based on the analysis of structurally similar compounds. The molecular ion would be at m/z 238 for the TMS derivative. The fragment at m/z 223 would correspond to the loss of a methyl group ([M-15]+), a common fragmentation for TMS derivatives. The ion at m/z 73 is the characteristic trimethylsilyl ion ([(CH₃)₃Si]⁺).

Table 2: Quantitative Performance (Illustrative)

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL

Note: LOD and LOQ values are dependent on the specific instrument and method and should be experimentally determined.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of BSTFA + 1% TMCS Evaporation->Derivatization Heating Heating at 70°C for 30 min Derivatization->Heating GC_MS GC-MS Injection and Analysis Heating->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for GC-MS analysis.

Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_products Products Analyte This compound Product TMS-derivatized Analyte Analyte->Product + BSTFA (70°C) Reagent BSTFA Reagent->Product Byproduct Byproducts

Caption: Trimethylsilylation of the analyte.

References

Application Note: Development of Analytical Standards for 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of robust and reliable analytical standards is a cornerstone of drug discovery, development, and quality control. For novel compounds such as 2-Methoxy-3,4,5-trimethylphenol, for which certified reference standards are not yet commercially available, a systematic approach to establish such standards is imperative. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for this compound. It outlines the general workflow and provides detailed protocols for the characterization and quantification of this novel phenolic compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The principles and methods described herein are broadly applicable to other novel phenolic compounds.

Overall Workflow for Analytical Standard Development

The development of an analytical standard for a new chemical entity like this compound follows a logical progression from obtaining and characterizing the material to developing and validating quantitative analytical methods.

Analytical Standard Development Workflow cluster_0 Material Acquisition & Characterization cluster_1 Method Development & Validation cluster_2 Application A Obtain Analyte (Custom Synthesis) B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, GC, Titration) B->C D Develop Quantitative Method (e.g., HPLC-UV) C->D E Method Validation (ICH Q2(R2)) D->E F Establish Reference Standard E->F G Routine Analysis (Quality Control, etc.) F->G

Caption: Workflow for establishing an analytical standard for a novel compound.

Physicochemical Properties (Hypothetical)

A thorough understanding of the physicochemical properties of this compound is essential for method development. Since experimental data is not available, theoretical values can be predicted using computational models.

PropertyPredicted ValueNotes
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
AppearanceWhite to off-white solidTypical for phenolic compounds.
SolubilitySoluble in methanol, ethanol, acetonitrile; sparingly soluble in water.Polarity suggests solubility in common organic solvents.
pKa~10.5Estimated based on similar phenol structures.
LogP~2.8Indicates moderate lipophilicity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust technique for the purity assessment and quantification of phenolic compounds.[1][2][3]

Objective: To develop a reverse-phase HPLC method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis detector[3]

Materials:

  • This compound (as available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Acetic acid or Formic acid (analytical grade)

HPLC-UV Workflow A Prepare Mobile Phase (e.g., ACN:Water with 0.1% Acid) C Equilibrate HPLC System (Column & Flow Rate) A->C B Prepare Standard & Sample Solutions (in Methanol or Mobile Phase) D Inject Sample B->D C->D E Acquire Data (Chromatogram at 275 nm) D->E F Process Data (Integrate Peak, Quantify) E->F

Caption: General workflow for HPLC-UV analysis.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% acetic acid.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or methanol to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (with 0.1% Acetic Acid) at a ratio determined during method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (based on typical absorbance for phenols, to be confirmed by UV scan).

Data Presentation:

Table 1: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 275 nm

| Injection Volume | 10 µL |

Table 2: System Suitability Results (Example)

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 8500

| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[4][5][6]

Objective: To identify and quantify this compound, potentially after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Materials:

  • This compound

  • Ethyl acetate (GC grade)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Helium (carrier gas)

GC-MS Workflow A Dissolve Sample (in Ethyl Acetate) B Derivatization (Silylation) (e.g., with BSTFA, heat at 70°C) A->B C Inject into GC-MS B->C D Separation on GC Column C->D E Ionization & Mass Analysis (MS) D->E F Data Analysis (Identify by Mass Spectrum & RT) E->F

Caption: Workflow for GC-MS analysis with derivatization.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate.

  • Derivatization (Silylation): To the sample solution, add an excess of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[6]

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Data Presentation:

Table 3: GC-MS Method Parameters

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Oven Program 100°C (2 min), then 15°C/min to 280°C (5 min)
Ionization Electron Ionization (EI), 70 eV

| Mass Range | m/z 40-500 |

Table 4: Expected Mass Spectral Data (Hypothetical for TMS derivative)

Fragment m/z (Expected) Description
[M]+ 238 Molecular ion of the TMS derivative
[M-15]+ 223 Loss of a methyl group from the TMS moiety

| TMS ion | 73 | Si(CH₃)₃⁺ fragment |

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[7][8][9]

Objective: To confirm the chemical structure of this compound and to perform quantitative analysis.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation for Structural Elucidation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

  • Acquisition of Spectra: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to fully assign all proton and carbon signals.

  • Sample Preparation for qNMR: Accurately weigh ~10 mg of the analyte and ~10 mg of an internal standard (e.g., maleic acid) and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition for qNMR: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).

Data Presentation:

Table 5: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.5 s 1H Ar-H
~ 5.5 s (broad) 1H Ar-OH
~ 3.8 s 3H -OCH₃

| ~ 2.2 | s | 9H | 3 x Ar-CH₃ |

Table 6: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 150 C-O (methoxy)
~ 145 C-OH
~ 130-135 Quaternary Ar-C (methylated)
~ 110 Ar-CH
~ 60 -OCH₃

| ~ 15-20 | Ar-CH₃ |

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for developing analytical standards for the novel phenolic compound this compound. By systematically applying HPLC-UV for purity and quantification, GC-MS for identification and trace analysis, and NMR for definitive structural elucidation and quantitative measurement, researchers can establish a well-characterized in-house reference standard. This standard is crucial for ensuring the accuracy and reliability of data in drug development, quality control, and various scientific research applications. The methodologies presented are adaptable and serve as a foundational guide for the analysis of other new phenolic chemical entities.

References

The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted phenols, such as 2-Methoxy-3,4,5-trimethylphenol, are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their structural motifs are found in a range of therapeutic agents, from vitamins to complex enzyme modulators. This document outlines the potential applications of this compound as a synthon in pharmaceutical chemistry, drawing parallels with the established roles of structurally similar compounds in the synthesis of Coenzyme Q10 and Vitamin E. While specific, publicly available protocols for the direct use of this compound are limited, this note provides generalized experimental procedures and workflows that are representative of the synthetic transformations these types of molecules undergo.

Introduction

This compound is a highly substituted aromatic compound containing both a hydroxyl and a methoxy group, along with three methyl substituents. This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis. The phenolic hydroxyl group can be readily derivatized, and the electron-rich aromatic ring is amenable to electrophilic substitution, while the methoxy and methyl groups influence the reactivity and lipophilicity of the molecule.

While direct evidence for the use of this compound as an intermediate in the synthesis of a specific, marketed pharmaceutical is not prevalent in publicly accessible literature, its structural similarity to key precursors of Coenzyme Q10 (Ubiquinone) and Vitamin E (α-Tocopherol) suggests its potential utility in the synthesis of analogous compounds or other complex molecules. Substituted phenols are crucial in the synthesis of many APIs.[1]

Application in Coenzyme Q10 Synthesis Analogs

Coenzyme Q10 (CoQ10) is a vital component of the electron transport chain and a potent antioxidant.[2][3] Its biosynthesis and chemical synthesis involve the construction of a substituted 1,4-benzoquinone ring. The aromatic core of CoQ10 is a 2,3-dimethoxy-5-methyl-benzoquinone moiety.[2] Compounds like this compound could serve as precursors to this core structure.

The general synthetic strategy involves the alkylation of a substituted hydroquinone or phenol with a polyisoprenyl side chain, followed by oxidation to the quinone.

Hypothetical Signaling Pathway Involving Coenzyme Q10

CoQ10_Pathway cluster_0 Mitochondrial Respiration Mitochondria Mitochondria ETC Electron Transport Chain (Complexes I, II, III) CoQ10 Coenzyme Q10 (Ubiquinone) ETC->CoQ10 e- transfer ATP_Synthase ATP Synthase (Complex V) ATP ATP (Cellular Energy) ATP_Synthase->ATP CoQ10->ATP_Synthase e- transfer Antioxidant_Action Antioxidant Defense CoQ10->Antioxidant_Action ROS Reactive Oxygen Species (ROS) ROS->Antioxidant_Action neutralizes

Coenzyme Q10's role in mitochondrial energy production and antioxidant defense.

Experimental Protocols

The following are generalized protocols that illustrate how a substituted phenol like this compound could be utilized in key synthetic transformations relevant to pharmaceutical intermediate synthesis.

Protocol 1: O-Alkylation of a Phenolic Compound

This protocol describes the attachment of a side chain to the phenolic oxygen, a common step in modifying the properties of a core structure.

Table 1: Reagents and Solvents for O-Alkylation

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
This compound182.241.82 g0.01
Alkyl Halide (e.g., Geranyl Bromide)217.132.4 g0.011
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Acetone58.0850 mL-

Procedure:

  • To a stirred solution of this compound (1.82 g, 0.01 mol) in dry acetone (50 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 0.02 mol).

  • Add the alkyl halide (e.g., geranyl bromide, 2.4 g, 0.011 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the O-alkylated product.

Protocol 2: Oxidation to a Benzoquinone

This protocol outlines the conversion of the substituted phenol to a benzoquinone, a key step in the synthesis of ubiquinone-like compounds.

Table 2: Reagents and Solvents for Oxidation

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Substituted Phenol-1.0 g-
Salcomine (catalyst)321.2850 mg0.00016
Dimethylformamide (DMF)73.0920 mL-
Oxygen (O₂)32.001 atm (balloon)-

Procedure:

  • Dissolve the substituted phenol (1.0 g) in DMF (20 mL) in a flask equipped with a magnetic stirrer.

  • Add Salcomine (50 mg) to the solution.

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the formation of the quinone by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting benzoquinone by chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the creation of a complex pharmaceutical intermediate from a substituted phenol.

Synthetic_Workflow Start This compound Step1 Protection of Phenolic -OH (e.g., with MOM-Cl) Start->Step1 Protected_Phenol Protected Intermediate Step1->Protected_Phenol Step2 Ring Functionalization (e.g., Friedel-Crafts Acylation) Protected_Phenol->Step2 Functionalized_Intermediate Key Intermediate A Step2->Functionalized_Intermediate Step3 Side Chain Attachment (e.g., Wittig Reaction) Functionalized_Intermediate->Step3 SideChain_Intermediate Key Intermediate B Step3->SideChain_Intermediate Step4 Deprotection of Phenolic -OH SideChain_Intermediate->Step4 Deprotected_Intermediate Advanced Intermediate Step4->Deprotected_Intermediate Step5 Final Modification / Oxidation Deprotected_Intermediate->Step5 API_Analog API Analog Step5->API_Analog

A generalized workflow for the synthesis of a pharmaceutical analog.

Application in Vitamin E Synthesis

Vitamin E synthesis is another area where trimethylphenol derivatives are crucial. The core of α-tocopherol is synthesized by the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol.[4] TMHQ is typically prepared from 2,3,6-trimethylphenol.[4][5] A hypothetical route could involve the demethylation and rearrangement of a methoxy-trimethylphenol derivative to a hydroquinone structure suitable for condensation.

Logical Relationship in Vitamin E Synthesis

VitaminE_Synthesis_Logic TMP 2,3,6-Trimethylphenol (Starting Material) Oxidation Oxidation TMP->Oxidation TMBQ 2,3,5-Trimethylbenzoquinone (Intermediate) Oxidation->TMBQ Reduction Reduction TMBQ->Reduction TMHQ 2,3,5-Trimethylhydroquinone (Key Intermediate) Reduction->TMHQ Condensation Condensation TMHQ->Condensation Isophytol Isophytol (Side Chain) Isophytol->Condensation VitaminE α-Tocopherol (Vitamin E) Condensation->VitaminE

Key steps in the synthesis of Vitamin E.

Conclusion

While this compound is not widely documented as a direct intermediate in existing blockbuster drugs, its structure represents a valuable synthon for the construction of complex molecules. The protocols and workflows presented here, based on the established chemistry of similar substituted phenols, provide a framework for researchers and scientists to explore its potential in the development of new pharmaceutical agents. The versatility of its functional groups allows for a wide range of chemical transformations, making it and its analogs an important class of compounds in medicinal chemistry and process development.

References

Application Notes and Protocols for Methoxyphenol Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note: Comprehensive searches for "2-Methoxy-3,4,5-trimethylphenol" did not yield specific cell culture applications or detailed biological data. However, the structurally related methoxyphenol derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , is a well-characterized compound with significant applications in cell culture, particularly as a selective inhibitor of the STAT3 signaling pathway. The following application notes and protocols are based on the activities of MMPP and other relevant methoxyphenols.

Application Notes

1. Anti-inflammatory and Neuroprotective Effects via STAT3 Inhibition

MMPP has demonstrated potent anti-inflammatory properties in various cell culture and preclinical models.[1] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in inflammatory responses and cell survival.[1] In neuroinflammation models, MMPP has been shown to protect against dopaminergic cell loss by attenuating the activation of STAT3 and downstream inflammatory markers.[1] Specifically, it reduces the expression of neuroinflammatory proteins such as inducible nitric oxide synthase (iNOS) and glial fibrillary acidic protein (GFAP).[1]

Key Applications:

  • Investigation of neurodegenerative disease mechanisms in cell culture models (e.g., Parkinson's disease).[1]

  • Studying the role of STAT3 in neuroinflammation.[1]

  • Screening for potential therapeutic agents targeting inflammatory pathways.

2. Anticancer Activity through Inhibition of Metastasis

Certain methoxyphenol derivatives have shown promise in cancer research. For instance, the compound 2-Methoxy-5((3,4,5-trimethoxyphenyl)seleninyl) phenol (SQ), an analogue of Combretastatin A-4, inhibits the motility and invasion of triple-negative breast cancer cells (MDA-MB-231).[2] This effect is linked to the suppression of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2] Furthermore, SQ has been observed to decrease the expression and secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2]

Key Applications:

  • Studying the molecular mechanisms of cancer cell metastasis.[2]

  • Investigating the role of EMT and VEGF in tumor progression.[2]

  • Evaluating potential anti-metastatic and anti-angiogenic agents.

3. Antioxidant Properties

Phenolic compounds, including various methoxyphenols, are recognized for their antioxidant capabilities.[3][4][5] They can scavenge free radicals, which are implicated in cellular damage and the development of numerous diseases.[5][6] The antioxidant activity of these compounds makes them valuable for studying oxidative stress in cell cultures and for developing cytoprotective strategies.[3][5]

Key Applications:

  • Protecting cells in culture from oxidative damage induced by various stressors.

  • Investigating the role of oxidative stress in disease models.

  • Assessing the antioxidant potential of novel compounds.

Quantitative Data

The following table summarizes key quantitative data for MMPP and a related methoxyphenol derivative.

Compound NameCell Line/ModelConcentration/DoseObserved Effect
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Primary cultured cells (from ICR mice brains)0.5 mM (MPP+)Inhibited the expression of neuroinflammatory proteins (Iba1, iNOS, GFAP) and STAT3 activity.[1]
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)ICR mice5 mg/kg in drinking waterAttenuated MPTP-induced behavioral impairments and dopamine depletion. Reduced the activation of STAT3, p38, and monoamine oxidase B (MAO-B) in the substantia nigra and striatum.[1]
2-Methoxy-5((3,4,5-trimethoxyphenyl)seleninyl) phenol (SQ)MDA-MB-231 (Triple-Negative Breast Cancer)Not specifiedInhibited cell motility and invasion, suppressed the epithelial-to-mesenchymal transition (EMT), and inhibited the expression and secretion of vascular endothelial growth factor (VEGF).[2]
2-methoxy-4-((4-methoxyphenylimino) methyl)phenolDPPH radical scavenging assayEC50 = 10.46 ppmDemonstrated potent antioxidant activity.[7]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol describes how to assess the inhibitory effect of MMPP on STAT3 activation by measuring the levels of phosphorylated STAT3 (Tyr705).

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • MMPP

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages or primary neurons) in 6-well plates and allow them to adhere overnight. Treat the cells with MMPP at various concentrations for the desired time. Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the antioxidant capacity of a methoxyphenol compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methoxyphenol compound dissolved in methanol at various concentrations

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[7]

Visualizations

STAT3_Inhibition_by_MMPP cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active dimer) STAT3_inactive->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates pSTAT3_in_nucleus p-STAT3 Gene Target Gene (e.g., iNOS, GFAP) MMPP MMPP MMPP->pSTAT3 inhibits activation pSTAT3_in_nucleus->Gene binds to DNA

Caption: Inhibition of the STAT3 signaling pathway by MMPP.

Western_Blot_Workflow start Cell Treatment with MMPP lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-STAT3, STAT3, β-actin) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Data Analysis detect->end

Caption: Workflow for Western Blot analysis of p-STAT3.

DPPH_Assay_Workflow start Prepare Compound Dilutions mix Mix Compound with DPPH Solution start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end Determine EC50 calculate->end

Caption: Workflow for the DPPH antioxidant assay.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed scalable synthetic route to 2-Methoxy-3,4,5-trimethylphenol, a substituted phenol with potential applications in pharmaceutical and chemical industries. The protocols are designed to be adaptable for laboratory-scale research and scalable for larger-quantity production.

Proposed Synthetic Pathway

A multi-step synthesis commencing from the readily available starting material, 1,2,3,4-tetramethylbenzene (prehnitene), is proposed. This pathway involves a series of robust and well-documented chemical transformations.

Synthetic_Pathway A 1,2,3,4-Tetramethylbenzene (Prehnitene) B 5-Nitro-1,2,3,4- tetramethylbenzene A->B Nitration C 2,3,4,5-Tetramethylaniline B->C Reduction D Arenediazonium Salt C->D Diazotization E 2,3,4,5-Tetramethylphenol D->E Hydrolysis F This compound E->F Selective Methoxylation

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Nitration of 1,2,3,4-Tetramethylbenzene

This protocol describes the nitration of 1,2,3,4-tetramethylbenzene to yield 5-nitro-1,2,3,4-tetramethylbenzene. The reaction conditions are optimized for high yield and selectivity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2,3,4-Tetramethylbenzene134.2213.4 g0.1
Fuming Nitric Acid (90%)63.017.0 mL~0.15
Acetic Anhydride102.0950 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2,3,4-tetramethylbenzene in acetic anhydride.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Pour the reaction mixture into 200 mL of ice-water and stir vigorously for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 5-nitro-1,2,3,4-tetramethylbenzene.

Expected Yield: 85-90%

Step 2: Reduction of 5-Nitro-1,2,3,4-tetramethylbenzene

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitro-1,2,3,4-tetramethylbenzene179.2217.9 g0.1
Tin(II) Chloride Dihydrate225.6567.7 g0.3
Concentrated Hydrochloric Acid36.46100 mL-
Ethanol46.07200 mL-
Sodium Hydroxide (50% w/v)40.00As needed-
Diethyl Ether74.12As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 5-nitro-1,2,3,4-tetramethylbenzene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-12, while keeping the temperature below 20°C.

  • Extract the resulting suspension with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2,3,4,5-tetramethylaniline.

Expected Yield: 90-95%

Step 3: Diazotization of 2,3,4,5-Tetramethylaniline and Hydrolysis to 2,3,4,5-Tetramethylphenol

This two-part protocol describes the conversion of the aniline to the corresponding phenol via a diazonium salt intermediate.

Part A: Diazotization

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3,4,5-Tetramethylaniline149.2314.9 g0.1
Concentrated Sulfuric Acid98.0815 mL-
Sodium Nitrite69.007.6 g0.11
Water18.02100 mL-

Procedure:

  • In a 500 mL beaker, dissolve 2,3,4,5-tetramethylaniline in a mixture of water and concentrated sulfuric acid, cooling to maintain the temperature below 10°C.

  • In a separate beaker, dissolve sodium nitrite in water.

  • Cool both solutions to 0-5°C in an ice-salt bath.

  • Slowly add the sodium nitrite solution to the aniline solution with vigorous stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the arene diazonium salt.

Part B: Hydrolysis

Procedure:

  • Gently heat the diazonium salt solution to 50-60°C. Nitrogen gas will be evolved.

  • Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,4,5-tetramethylphenol.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Expected Yield: 75-85%

Step 4: Selective Methoxylation of 2,3,4,5-Tetramethylphenol

This final step is the most challenging due to the potential for O-alkylation versus C-alkylation and the need for regioselectivity. A Williamson ether synthesis is proposed, with the conditions optimized to favor O-methylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3,4,5-Tetramethylphenol164.2416.4 g0.1
Sodium Hydride (60% dispersion in oil)24.004.4 g0.11
Dimethyl Sulfate126.1310.5 mL0.11
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Saturated Ammonium Chloride-As needed-

Procedure:

  • To a flame-dried 500 mL three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2,3,4,5-tetramethylphenol in anhydrous THF to the sodium hydride suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add dimethyl sulfate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Expected Yield: 50-60% (unoptimized)

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Preparation of Intermediate Phenol cluster_1 Final Product Synthesis A Start: 1,2,3,4-Tetramethylbenzene B Nitration A->B C Purification B->C D Reduction C->D E Purification D->E F Diazotization & Hydrolysis E->F G Purification F->G H Intermediate: 2,3,4,5-Tetramethylphenol G->H I Start: 2,3,4,5-Tetramethylphenol J Selective Methoxylation I->J K Purification J->K L Final Product: This compound K->L

Figure 2: Step-by-step workflow for the synthesis of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The scalability of these reactions should be approached with caution and may require further optimization.

Application Notes and Protocols for the Derivatization of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Methoxy-3,4,5-trimethylphenol for analytical purposes, primarily focusing on enhancing volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The protocols described herein are based on established methods for the derivatization of phenolic compounds and can be adapted for the specific analyte.

Introduction

This compound is a substituted phenol that may require derivatization prior to certain analytical techniques to improve its chromatographic behavior and detection sensitivity.[1] Derivatization is a chemical modification process that converts a compound into a product of similar structure, but with properties that are more amenable to the analytical method being used.[2] For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds, such as phenols, by masking the active hydrogen of the hydroxyl group.[3][4] The two most common derivatization techniques for phenols are silylation and acylation.

Silylation of this compound

Silylation involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[4] This process significantly reduces the polarity of the molecule, making it more volatile and suitable for GC-MS analysis.[5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), which is often used as a catalyst.[5][6]

Experimental Protocol: Silylation for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

Expected Quantitative Data (Based on Structurally Similar Compounds)

The following table summarizes expected data for the TMS derivative of this compound. This data is extrapolated from information available for other trimethyl-substituted and methoxy-substituted phenols and should be confirmed experimentally.

ParameterExpected ValueSource/Rationale
Molecular Weight (Underivatized) 182.24 g/mol Calculated
Molecular Weight (TMS Derivative) 254.41 g/mol Calculated (Addition of Si(CH₃)₃, loss of H)
Expected Retention Index (non-polar column) 1300 - 1400Based on similar substituted phenols
Key Mass Spectral Fragments (m/z) 254 (M+), 239 (M-15), 73Characteristic of TMS derivatives

Acylation of this compound

Acylation is another effective derivatization technique where the hydroxyl group is converted to an ester. This is typically achieved using an acylating reagent such as acetic anhydride or a perfluoroacyl anhydride. Acylation can be particularly useful for increasing the molecular weight and improving chromatographic peak shape.

Experimental Protocol: Acylation with Acetic Anhydride

This protocol provides a general procedure for acylation. Optimization of reaction time and temperature may be necessary.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Pyridine (anhydrous, as catalyst and solvent)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known quantity of the dried this compound standard or sample extract into a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Derivatization Reaction: Cap the vial tightly and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes.

  • Reaction Quench & Extraction (Optional): After cooling, add 1 mL of deionized water to quench the excess acetic anhydride. The acetylated phenol can then be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Expected Quantitative Data (Based on Structurally Similar Compounds)

The following table provides estimated data for the acetylated derivative of this compound. Experimental verification is recommended.

ParameterExpected ValueSource/Rationale
Molecular Weight (Underivatized) 182.24 g/mol Calculated
Molecular Weight (Acetylated Derivative) 224.27 g/mol Calculated (Addition of COCH₃, loss of H)
Expected Retention Index (non-polar column) 1400 - 1500General increase upon acylation
Key Mass Spectral Fragments (m/z) 224 (M+), 182 (M-42), 43Characteristic of acetylated phenols

Visualizations

Silylation Workflow

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound (Standard or Dried Extract) dissolve Dissolve in Anhydrous Solvent sample->dissolve 100 µL Pyridine reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->reagent 100 µL BSTFA heat Heat at 70°C for 60 min reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject 1 µL

Caption: Silylation workflow for this compound.

Acylation Workflow

acylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound (Standard or Dried Extract) reagent Add Acetic Anhydride & Pyridine sample->reagent 200 µL Pyridine 100 µL Acetic Anhydride heat Heat at 60°C for 30 min reagent->heat cool Cool & Optional Work-up heat->cool inject Inject into GC-MS cool->inject 1 µL

Caption: Acylation workflow for this compound.

Derivatization Reaction Pathways

derivatization_pathways cluster_silylation Silylation cluster_acylation Acylation phenol This compound bstfa BSTFA phenol->bstfa acetic_anhydride Acetic Anhydride phenol->acetic_anhydride silylated_phenol TMS-Derivative bstfa->silylated_phenol + Pyridine, 70°C acetylated_phenol Acetylated Derivative acetic_anhydride->acetylated_phenol + Pyridine, 60°C

Caption: Chemical derivatization pathways for the analyte.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methoxy-3,4,5-trimethylphenol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the O-methylation of 3,4,5-trimethylphenol.

Q1: Low or no yield of the desired product is observed. What are the possible causes and solutions?

A1: Low or no yield can stem from several factors:

  • Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. Use a fresh, unopened bottle or purify the existing reagent if possible.

  • Insufficient Base: The phenoxide, the active nucleophile, is not formed in a sufficient amount. Ensure the base (e.g., potassium carbonate, sodium hydroxide) is anhydrous and used in a slight excess. The strength of the base is crucial; stronger bases like sodium hydride can be used but require strictly anhydrous conditions.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature. Cautiously increase the temperature while monitoring for side reactions. For instance, reactions with dimethyl carbonate often require higher temperatures (e.g., 90-150 °C) to be effective.[1][2]

  • Poor Solvent Choice: The solvent may not be suitable for the reaction. Aprotic polar solvents like acetone, DMF, or acetonitrile are generally preferred for O-methylation as they can dissolve the reactants and facilitate the reaction.[3]

Q2: The main product is the C-methylated isomer instead of the desired O-methylated product. How can I improve the selectivity for O-methylation?

A2: The formation of C-methylated byproducts is a common issue in phenol methylation. To favor O-methylation:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally favors O-methylation. For example, using potassium carbonate in acetone is a standard method to promote the formation of the phenoxide ion, which is a better O-nucleophile.

  • Reaction Temperature: Higher temperatures can sometimes favor C-alkylation. Running the reaction at the lowest effective temperature can help improve O-selectivity.

  • Methylating Agent: While not always the primary factor, the choice of methylating agent can have an effect. "Harder" methylating agents like dimethyl sulfate are often preferred for O-methylation.

Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can be done?

A3: A sluggish reaction can be due to:

  • Steric Hindrance: The methyl groups on the phenol ring can sterically hinder the approach of the methylating agent. In such cases, using a less bulky methylating agent or a higher reaction temperature might be necessary.

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent. Try a different solvent or a solvent mixture to improve solubility. Phase-transfer catalysts can also be employed to facilitate reactions between components in different phases.

  • Insufficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of all reactants.

Q4: How can I effectively purify the final product from unreacted starting material and byproducts?

A4: Purification can typically be achieved through the following methods:

  • Extraction: After the reaction, an aqueous workup can be performed. The desired ether product will be in the organic phase, while the unreacted phenol can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH).

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.

  • Chromatography: For small-scale reactions or when high purity is essential, column chromatography on silica gel is a reliable method for separating the desired product from isomers and other impurities.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for the synthesis of this compound?

A: The most common and direct precursor is 3,4,5-trimethylphenol.[5][6][7]

Q: Which methylating agent is recommended for this synthesis?

A: Dimethyl sulfate (DMS) and methyl iodide (MeI) are commonly used and effective methylating agents for phenols.[8][9] Dimethyl carbonate (DMC) is a greener alternative but often requires more forcing conditions.[1][2] Trimethyl phosphate has also been used for phenol methylation.

Q: What are the typical reaction conditions for the O-methylation of 3,4,5-trimethylphenol?

A: A typical procedure involves reacting 3,4,5-trimethylphenol with a slight excess of a methylating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. The reaction is often heated to reflux to ensure a reasonable reaction rate.

Q: What safety precautions should be taken when working with methylating agents?

A: Methylating agents like dimethyl sulfate and methyl iodide are toxic and potentially carcinogenic and should be handled with extreme care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Comparison of Methylating Agents for O-Methylation of Phenols

Methylating AgentTypical BaseTypical SolventTypical Temperature (°C)Relative ReactivityKey Considerations
Dimethyl Sulfate (DMS)K₂CO₃, NaOHAcetone, DMF50-100HighToxic, handle with care.[10]
Methyl Iodide (MeI)K₂CO₃, NaHAcetone, THF40-70HighVolatile and toxic.[3][9]
Dimethyl Carbonate (DMC)K₂CO₃, DBUDMF, or neat90-160Moderate"Green" reagent, requires higher temperatures.[1][2]
Trimethyl PhosphateK₂CO₃DMF80-120ModerateLess common, but effective.[11]

Table 2: Influence of Reaction Parameters on the Yield of Aryl Methyl Ethers (General Trends)

ParameterCondition AYield Trend (A)Condition BYield Trend (B)Notes
Base Weak Base (e.g., NaHCO₃)LowerStrong Base (e.g., K₂CO₃, NaOH)HigherA stronger base more effectively generates the nucleophilic phenoxide.
Solvent Non-polar (e.g., Toluene)LowerPolar Aprotic (e.g., DMF, Acetone)HigherPolar aprotic solvents enhance the nucleophilicity of the phenoxide.[3]
Temperature Room TemperatureLower/SlowerRefluxHigher/FasterHigher temperatures increase reaction rate but may also increase side products.
Concentration DiluteSlowerConcentratedFasterHigher concentration generally increases the reaction rate.

Experimental Protocols

Protocol 1: O-Methylation of 3,4,5-Trimethylphenol using Dimethyl Sulfate

  • Materials:

    • 3,4,5-trimethylphenol

    • Dimethyl sulfate (DMS)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexane

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethylphenol (1.0 eq). b. Add anhydrous acetone to dissolve the phenol. c. Add anhydrous potassium carbonate (1.5 eq). d. Stir the mixture vigorously at room temperature for 15 minutes. e. Slowly add dimethyl sulfate (1.2 eq) to the suspension. f. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). g. After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. h. Filter off the potassium carbonate and wash the solid with acetone. i. Concentrate the filtrate under reduced pressure to remove the acetone. j. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. k. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. l. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 3,4,5-trimethylphenol in acetone prep2 Add K₂CO₃ prep1->prep2 react1 Add Dimethyl Sulfate prep2->react1 react2 Reflux and Monitor by TLC react1->react2 workup1 Cool and Filter react2->workup1 workup2 Solvent Removal workup1->workup2 workup3 Aqueous Extraction workup2->workup3 purify1 Dry and Concentrate workup3->purify1 purify2 Column Chromatography purify1->purify2 product 2-Methoxy-3,4,5- trimethylphenol purify2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision issue issue start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Unsatisfactory end Successful Synthesis check_yield->end Satisfactory c_methylation C-methylation? low_yield->c_methylation No solution1 Check Reagent Quality Increase Base/Temperature low_yield->solution1 Yes incomplete_reaction Incomplete Reaction? c_methylation->incomplete_reaction No solution2 Use Stronger Base Lower Temperature c_methylation->solution2 Yes solution3 Increase Reaction Time Change Solvent incomplete_reaction->solution3 Yes incomplete_reaction->end No, proceed to purification solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting flowchart for common synthesis issues.

reaction_mechanism cluster_reactants Reactants cluster_product Products phenol 3,4,5-Trimethylphenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) product This compound (Ar-OCH₃) phenoxide->product + (CH₃)₂SO₄ (SN2 reaction) dms Dimethyl Sulfate (CH₃)₂SO₄ dms->product byproduct KHSO₄ + K₂CO₃ product->byproduct

Caption: Simplified reaction pathway for O-methylation.

References

Technical Support Center: 2-Methoxy-3,4,5-trimethylphenol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methoxy-3,4,5-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include:

  • Isomeric Byproducts: Other methylated or methoxylated phenols formed during the reaction. The synthesis of related compounds like 2,3,5-trimethylphenol can result in various methylated by-products.[1]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reagents and Catalysts: Residual reagents or catalysts, such as aluminum trihalide, which is used in the synthesis of similar trimethylphenols.[1]

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. Commonly employed techniques for phenolic compounds include:

  • Crystallization: Effective for removing structurally different impurities. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: A versatile technique for separating closely related isomers and removing baseline impurities.

  • Distillation: Suitable for large-scale purification, especially if the target compound has a distinct boiling point from its impurities. Fractional distillation can be used to separate phenols with close boiling points, though it can be challenging.[2]

Q3: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?

A3: Discoloration in phenolic compounds is often due to oxidation. Exposure to air, light, or trace metal impurities can catalyze the formation of colored quinone-type structures. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q4: What are the key safety precautions to consider when handling this compound and its related reagents?

A4: Phenolic compounds can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For instance, 3,4,5-trimethylphenol is known to cause severe skin burns and eye damage.[3] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
No crystal formation - Solution is not supersaturated.- Inappropriate solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Try a different solvent or a mixture of solvents.
Oily precipitate instead of crystals - Compound has a low melting point.- Presence of impurities inhibiting crystallization.- Attempt to crystallize at a lower temperature.- Perform a pre-purification step (e.g., column chromatography) to remove impurities.
Low yield of crystals - Incomplete crystallization.- Crystals are too soluble in the chosen solvent.- Allow more time for crystallization at a low temperature.- Use a solvent in which the compound is less soluble at lower temperatures.
Poor purity of crystals - Impurities co-crystallize with the product.- Inefficient washing of the crystals.- Recrystallize the product one or more times.- Wash the crystals with a small amount of cold, fresh solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the mobile phase to achieve better separation (Rf values between 0.2 and 0.5).
Compound streaking on the column - Compound is too polar for the mobile phase.- Overloading the column.- Increase the polarity of the mobile phase.- Use a smaller amount of crude material relative to the stationary phase.
Cracking of the stationary phase - Improper packing of the column.- Running the column dry.- Ensure the column is packed uniformly and never allow the solvent level to drop below the top of the stationary phase.
Low recovery of the compound - Compound is irreversibly adsorbed onto the stationary phase.- Compound is volatile and evaporated with the solvent.- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to elute strongly adsorbed compounds.- Use a rotary evaporator at a lower temperature and pressure.

Experimental Protocols

General Crystallization Protocol
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., heptane, toluene, or a mixture of ethanol and water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. A patent for the production of 2,3,5-trimethyl phenol suggests recrystallization from isopropyl alcohol.[4]

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen mobile phase.

  • Column Packing: Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Chromatography Column Chromatography Dissolution->Chromatography Major Impurities Crystallization Crystallization Dissolution->Crystallization Minor Impurities Chromatography->Crystallization Pure_Product Pure Product Crystallization->Pure_Product Analysis Purity Analysis (e.g., GC, NMR) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC, GC, NMR) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Identify_Impurity Identify Nature of Impurity Impure->Identify_Impurity Isomers Isomeric Impurities Identify_Impurity->Isomers Baseline Baseline/Polar Impurities Identify_Impurity->Baseline Recrystallize Recrystallize with different solvent system Isomers->Recrystallize Column_Chromatography Perform Column Chromatography Baseline->Column_Chromatography Recrystallize->Check_Purity Column_Chromatography->Check_Purity

Caption: Troubleshooting logic for purifying this compound.

References

Overcoming solubility issues with 2-Methoxy-3,4,5-trimethylphenol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Methoxy-3,4,5-trimethylphenol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: Which solvents are recommended for preparing a stock solution of this compound?

A2: For hydrophobic compounds like this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. DMSO is often preferred as it is a powerful solvent for a wide range of compounds and is generally compatible with many biological assays at low final concentrations (typically <0.5%).

Q3: How can I avoid precipitation of this compound when diluting the stock solution into my aqueous assay buffer?

A3: To prevent precipitation when diluting your stock solution, it is crucial to perform a stepwise dilution. Avoid adding the stock solution directly to a large volume of aqueous buffer. Instead, first, dilute the stock into a smaller volume of your assay medium and vortex thoroughly. Then, this intermediate dilution can be further diluted to the final desired concentration. Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible can help maintain solubility.

Troubleshooting Guide

Issue: My this compound is not dissolving in my desired solvent.

Possible Cause Troubleshooting Step
Low solubility in the chosen solvent. Switch to a more suitable organic solvent. For phenolic compounds, Dimethyl sulfoxide (DMSO) or ethanol are good starting points.
The concentration is too high. Try preparing a more dilute stock solution. It is often better to have a clear, lower-concentration stock than a saturated, potentially precipitated one.
Insufficient mixing. Ensure thorough mixing by vortexing or sonication. Gentle warming may also aid dissolution, but be cautious of potential compound degradation.

Issue: The compound precipitates out of solution during my experiment.

Possible Cause Troubleshooting Step
Exceeded aqueous solubility limit. The final concentration of the compound in your aqueous assay buffer may be too high. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.
High final concentration of organic solvent. While organic solvents aid in initial dissolution, a high percentage in the final aqueous solution can sometimes cause precipitation. Keep the final solvent concentration to a minimum, ideally below 0.5%.
Interaction with components of the assay medium. Components of your cell culture medium or assay buffer (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility.

Experimental Protocols

Protocol for Preparing a Stock Solution of a Poorly Soluble Phenolic Compound

This protocol provides a general procedure for preparing a stock solution of a hydrophobic compound like this compound.

  • Weighing the Compound: Accurately weigh a small amount of this compound using an analytical balance.

  • Solvent Addition: Add a small volume of high-purity DMSO to the weighed compound to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Anti-Inflammatory Assay Protocol

This protocol outlines a general workflow for assessing the anti-inflammatory potential of this compound in a cell-based assay.

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add the diluted compound to the cells and pre-incubate for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL) and incubate for 24 hours.

  • Measurement of Inflammatory Markers: After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solutions (in Assay Medium) stock->working treat Treat Cells with Compound working->treat plate Plate Cells plate->treat stimulate Stimulate with LPS treat->stimulate measure Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) stimulate->measure

Caption: A general workflow for in vitro anti-inflammatory assays.

Potential Signaling Pathway Inhibition

Many phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1][2][3] While the specific targets of this compound are yet to be fully elucidated, these pathways represent plausible mechanisms of action.

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Degradation & Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc IkappaB_NFkappaB IκB-NF-κB Complex IkappaB_NFkappaB->IKK Phosphorylation DNA DNA NFkappaB_nuc->DNA genes Pro-inflammatory Gene Expression DNA->genes inhibitor Potential Inhibition by Phenolic Compound inhibitor->IKK

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

G cluster_cascade Kinase Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK transcription_factors Transcription Factors MAPK->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression inhibitor Potential Inhibition by Phenolic Compound inhibitor->MAPKKK inhibitor->MAPKK inhibitor->MAPK

Caption: Inhibition of the MAPK signaling pathway.

References

Stability problems of 2-Methoxy-3,4,5-trimethylphenol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methoxy-3,4,5-trimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability-related issues encountered during experimental work with this compound.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of substituted phenols and expert interpretation. All proposed experimental protocols and stability data are illustrative and should be adapted and validated for your specific experimental context.

Troubleshooting Guide

This guide addresses common problems observed during the handling and experimentation of this compound.

Problem Possible Cause Recommended Solution
Discoloration of solid compound (e.g., yellowing, browning) Oxidation due to improper storage (exposure to air, light).Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dark, and dry place.
Unexpected peaks in chromatography (e.g., HPLC, GC) of a freshly prepared solution Degradation upon dissolution in certain solvents; presence of impurities in the solvent.Use high-purity, degassed solvents. Prepare solutions fresh before use. Consider performing a quick compatibility screen with different solvents (e.g., acetonitrile, methanol, DMSO) and analyzing immediately.
Loss of compound concentration in solution over a short period Adsorption to container surfaces; degradation due to pH, light, or temperature.Use silanized glassware or polypropylene tubes to minimize adsorption. Buffer the solution to a neutral or slightly acidic pH. Protect the solution from light by using amber vials or covering with aluminum foil. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C), after confirming solubility at these temperatures.
Inconsistent results in bioassays Degradation of the compound in the assay medium.Evaluate the stability of the compound in the specific bioassay medium under the exact experimental conditions (e.g., temperature, CO2 levels). Consider the presence of oxidizing agents or reactive species in the medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structure of a substituted phenol, the primary factors leading to degradation are:

  • Oxidation: The phenol moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and oxidizing agents. The electron-donating methoxy and methyl groups on the aromatic ring can increase its susceptibility to oxidation.

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.

  • pH: While phenols are generally more stable in acidic to neutral conditions, high pH (alkaline conditions) can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is often more susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: I am observing a gradual color change in my stock solution of this compound. What is happening and how can I prevent it?

A2: A color change, typically to yellow or brown, is a common indicator of oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. To prevent this:

  • Use Degassed Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen.

  • Inert Atmosphere: Store the solution under an inert atmosphere.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) might be considered, but its compatibility with your downstream experiments must be verified.

  • Storage: Store the stock solution in a tightly sealed amber vial at a low temperature (e.g., -20°C or -80°C).

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation study, or stress testing, is crucial to identify potential degradation products and pathways. A general protocol involves exposing a solution of the compound to various stress conditions.

Illustrative Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Purpose
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo test stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo test stability in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo investigate oxidative degradation pathways.
Thermal Degradation Solid compound at 80°C for 48 hours; Solution at 60°C for 48 hoursTo assess the effect of heat.
Photodegradation Solution exposed to UV light (e.g., 254 nm) or a photostability chamberTo evaluate light sensitivity.

Note: The concentration of the compound and the duration of exposure should be adjusted to achieve a target degradation of 5-20%.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Aliquot the stock solution into several amber HPLC vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).

  • Analysis: At each time point, analyze the respective sample by a stability-indicating analytical method, such as HPLC-UV.

  • Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into Amber Vials stock->aliquot temp Temperature (RT, 4°C, -20°C) aliquot->temp light Photostability (UV/Vis Light) aliquot->light ph pH Stress (Acidic, Basic) aliquot->ph sampling Sample at Time Points (0, 2, 4, 8, 24h...) temp->sampling light->sampling ph->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Parent Compound hplc->quantify degradants Identify Degradation Products quantify->degradants pathway Propose Degradation Pathway degradants->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_demethylation Demethylation (Acid/Heat) parent This compound quinone Trimethyl-p-benzoquinone Derivative parent->quinone Oxidation dihydroxy Dihydroxy-trimethylbenzene parent->dihydroxy O-Demethylation

Caption: Plausible degradation pathways for this compound.

Optimizing reaction conditions for the methylation of trimethylphenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the methylation of trimethylphenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the methylation of phenols to produce trimethylphenols?

The most common industrial method is the vapor-phase alkylation of phenol or partially methylated phenols (like cresols and xylenols) with methanol over a solid metal oxide catalyst.[1] This reaction is typically performed at elevated temperatures.[2][3] Alternative methods include using different methylating agents like trimethyl phosphate or tetramethylammonium hydroxide (TMAOH), which can be employed under various conditions, including microwave irradiation and solvent-free environments.[4][5][6]

Q2: What are the critical reaction parameters that influence yield and selectivity?

The key parameters that must be carefully controlled to optimize the methylation of trimethylphenols are:

  • Temperature: This is one of the most critical factors. For instance, in the synthesis of 2,4,6-trimethylphenol using a magnesium oxide catalyst, the optimal temperature range is typically between 420°C and 490°C.[2] Temperatures outside this range can lead to reduced reaction rates or increased decomposition of reactants and products.[2][3]

  • Catalyst: The choice of catalyst is crucial for both activity and selectivity. Magnesium oxide (MgO) is a widely used catalyst, often in combination with other metal oxides like gallium oxide, vanadium oxide, or iron oxide to enhance performance.[1][7][8]

  • Reactant Molar Ratio: The ratio of methanol to the phenolic substrate significantly impacts the reaction. A higher molar ratio of methanol is often used to favor the formation of more highly methylated products.[3]

  • Pressure: The reaction is typically carried out at pressures ranging from 0.5 to 20 atmospheres, with a preferred range of 1 to 16 atmospheres for good yield.[2]

  • Flow Rate (Space Velocity): In continuous flow systems, the rate at which reactants are passed over the catalyst (space velocity) affects conversion and product distribution.[2][9]

Q3: How does the choice of catalyst affect the reaction outcome?

The catalyst determines the reaction's primary pathway and selectivity.

  • Magnesium Oxide (MgO): This catalyst is highly selective for ortho-methylation, making it ideal for producing compounds like 2,6-xylenol and subsequently 2,4,6-trimethylphenol.[1][3] Its basic nature is thought to facilitate the reaction mechanism.

  • Mixed Metal Oxides: Doping MgO with other metal oxides can improve activity and stability. For example, Mg/Ga mixed oxides have shown outstanding performance in 2,4,6-trimethylphenol synthesis.[7] Iron-vanadium based catalysts are also effective for selective ortho-methylation.[8]

  • Zeolites: Acidic zeolites have been investigated for the alkylation of m-cresol to produce 2,3,5-trimethylphenol, a precursor for Vitamin E.[7]

Troubleshooting Guide

Q1: My yield of the target trimethylphenol is consistently low. What are the potential causes and solutions?

Low yield can stem from several factors. A systematic approach is needed to identify the root cause.

  • Sub-optimal Temperature: The reaction temperature may be too low for a sufficient reaction rate or too high, causing decomposition.

    • Solution: Verify your reaction temperature against established optimal ranges for your specific catalyst system. For MgO-based catalysts in 2,4,6-trimethylphenol synthesis, the yield is highest around 450°C.[1][2] Systematically vary the temperature in small increments (e.g., ±10-20°C) to find the optimum for your setup.

  • Incorrect Reactant Ratio: An insufficient amount of the methylating agent (methanol) will limit the conversion to the desired trimethylphenol.

    • Solution: Ensure at least one mole of methanol is used for each ortho position to be methylated.[3][8] Increasing the methanol-to-phenol molar ratio can drive the reaction towards more highly methylated products.

  • Catalyst Inactivity: The catalyst may be impure, poisoned, or deactivated.

    • Solution: Ensure the catalyst is prepared and activated according to the correct protocol. If deactivation is suspected due to carbon deposition (coking), consider catalyst regeneration procedures or co-feeding water, which can help maintain high catalyst activity.[10]

Q2: I am observing a high proportion of byproducts, such as o-cresol, 2,6-xylenol, or higher methylated phenols. How can I improve selectivity?

Byproduct formation is a common challenge related to reaction conditions and catalyst choice.

  • Cause: The reaction conditions (temperature, contact time) may favor intermediate products or side reactions. For example, at temperatures above 500°C, the formation of 2,6-xylenol can be favored over 2,4,6-trimethylphenol, and decomposition reactions increase.[2]

    • Solution: Adjust the reaction temperature. Lowering the temperature can sometimes reduce the rate of subsequent methylation steps or decomposition. Also, optimize the flow rate of reactants; a lower flow rate increases contact time, which can promote the formation of more highly methylated products.[1]

  • Cause: The catalyst may not be selective enough for the desired product.

    • Solution: Ensure you are using a catalyst known for its selectivity towards the target isomer. MgO-based catalysts are particularly effective for ortho-methylation.[3] Modifying the catalyst with promoters can also enhance selectivity.

Q3: The catalyst appears to be deactivating quickly. What could be the cause and how can it be mitigated?

Catalyst deactivation is often caused by the deposition of carbon ("coking") on the catalyst surface at high temperatures.

  • Cause: High reaction temperatures can lead to the decomposition of methanol and other organic molecules, resulting in carbon deposits that block active sites.[3]

    • Solution 1: Optimize the reaction temperature to the lower end of the effective range to minimize decomposition.[2]

    • Solution 2: Introduce an inert gas, such as steam (water), nitrogen, or hydrogen, into the feed.[2][10] Water, in particular, has been shown to have a beneficial effect on maintaining high catalyst activity by mitigating coke formation.[10]

    • Solution 3: Implement a regeneration cycle for the catalyst, which typically involves a controlled oxidation process to burn off carbon deposits.

Data Summary Tables

Table 1: Effect of Reaction Temperature on 2,4,6-Trimethylphenol Synthesis (Data derived from a patented process using a magnesium oxide catalyst)[1]

Reaction Temperature (°C)Phenol Conversion (mol %)2,6-Xylenol Yield (mol %)2,4,6-Trimethylphenol Yield (mol %)
40099.839.552.8
45010025.168.2
550100High (unspecified)Low (unspecified)

Table 2: Influence of Key Parameters on Vapor-Phase Methylation

ParameterGeneral Effect on ReactionOptimization Notes
Temperature Increases reaction rate but can also increase side reactions and decomposition.[2][3]The optimal range is narrow; for MgO catalysts, it is often 420-490°C.[2]
Pressure Higher pressure can increase throughput and yield.[2]Typically operated between 1-16 atm for good results.[2]
Methanol/Phenol Ratio Higher ratios favor more extensive methylation.[3]A molar ratio greater than 2:1 (methanol:phenol) is common.[3]
Catalyst Determines selectivity (e.g., ortho vs. para).[3]MgO is selective for ortho positions; mixed oxides can improve overall performance.[7]
Detailed Experimental Protocols

Protocol: Vapor-Phase Methylation of Phenol in a Fixed-Bed Reactor

This protocol describes a general procedure for the synthesis of 2,4,6-trimethylphenol from phenol and methanol.

1. Materials and Apparatus:

  • Reactants: Phenol, Methanol (HPLC grade or equivalent).

  • Catalyst: Magnesium Oxide (MgO), prepared as pellets or powder.

  • Apparatus:

    • High-pressure liquid pump for reactant feed.

    • Vaporizer/preheater.

    • Fixed-bed tubular reactor (e.g., stainless steel) housed in a tube furnace with temperature control.

    • Back-pressure regulator to control system pressure.

    • Condenser and product collection vessel.

    • Gas chromatograph (GC) for product analysis.

2. Catalyst Loading and Activation:

  • Load a precisely weighed amount of the MgO catalyst into the center of the tubular reactor, securing it with quartz wool plugs.

  • Place the reactor into the tube furnace.

  • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired activation temperature (typically >400°C) for several hours to remove any adsorbed water and impurities.

3. Reaction Procedure:

  • Set the furnace to the desired reaction temperature (e.g., 450°C).[1][2]

  • Set the back-pressure regulator to the desired system pressure (e.g., 5 atm).[2]

  • Prepare the feed solution by mixing phenol and methanol in the desired molar ratio (e.g., 1:5).

  • Begin pumping the reactant mixture into the vaporizer/preheater at a controlled flow rate. The vaporized reactants then flow through the heated catalyst bed.

  • The reaction products exit the reactor, pass through the back-pressure regulator, and are cooled in the condenser.

  • Collect the liquid product in a chilled collection vessel.

4. Product Analysis:

  • Allow the reaction to run for a set period to ensure steady-state conditions.

  • Collect samples of the liquid product at regular intervals.

  • Analyze the samples by gas chromatography (GC) to determine the conversion of phenol and the selectivity for 2,4,6-trimethylphenol and other byproducts.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Reactant (Phenol + Methanol) r1 Vaporize & Preheat Reactants p1->r1 p2 Load & Activate Catalyst in Reactor r2 Pass Vapors Over Heated Catalyst Bed p2->r2 r1->r2 r3 Control T, P, and Flow Rate r2->r3 a1 Condense & Collect Liquid Product r2->a1 a2 Analyze Product Mix (via GC) a1->a2 a3 Calculate Yield & Selectivity a2->a3

Caption: General workflow for vapor-phase trimethylphenol synthesis.

Troubleshooting_Logic start Problem: Low Yield or Selectivity q1 Is Phenol Conversion Low? start->q1 q2 Are Byproducts High? q1->q2 No s1 Increase Temperature Increase Methanol Ratio Check Catalyst Activity q1->s1 Yes s2 Optimize Temperature (Avoid >500°C) Adjust Flow Rate q2->s2 Yes s3 System Optimized or Check for Catalyst Deactivation q2->s3 No s1->q2 Reaction_Pathway Phenol Phenol o_Cresol o_Cresol Phenol->o_Cresol + CH3OH Xylenol_2_6 2,6-Xylenol o_Cresol->Xylenol_2_6 + CH3OH TMP_2_4_6 2,4,6-Trimethylphenol (Desired Product) Xylenol_2_6->TMP_2_4_6 + CH3OH (para-methylation) Byproducts Other Isomers & Decomposition Products Xylenol_2_6->Byproducts High Temp Side Reactions TMP_2_4_6->Byproducts High Temp Side Reactions

References

Technical Support Center: Synthesis of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-3,4,5-trimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the selective mono-O-methylation of a suitable precursor. The key starting material is typically 2,3,5-trimethylhydroquinone (TMHQ). This process involves reacting TMHQ with a methylating agent in the presence of a base. The primary challenge is to achieve high selectivity for the mono-methylated product over the di-methylated byproduct.

Q2: My reaction is producing a significant amount of the di-methylated byproduct (1,4-dimethoxy-2,3,5-trimethylbenzene). How can I improve selectivity for the desired mono-methylated product?

A2: The formation of the di-methoxy byproduct is a common issue resulting from over-methylation. To enhance mono-methylation selectivity, consider the following strategies:

  • Stoichiometry Control: Use the methylating agent in a controlled molar ratio, typically 1.0 to 1.1 equivalents relative to the 2,3,5-trimethylhydroquinone.

  • Reagent Addition: Add the methylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the methylating agent low, favoring the initial methylation step.

  • Temperature Management: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often significantly improves selectivity.

  • Choice of Base: A milder base can sometimes favor mono-alkylation. The choice of base can influence the nucleophilicity of the second hydroxyl group after the first has reacted.

Q3: I am observing a large amount of unreacted starting material (2,3,5-trimethylhydroquinone) in my final product mixture. What could be the cause?

A3: Incomplete conversion is typically due to one or more of the following factors:

  • Insufficient Reagents: Ensure that at least one full equivalent of both the base and the methylating agent has been added and that the reagents have not degraded during storage.

  • Low Reaction Temperature or Time: The reaction may require more thermal energy or a longer duration to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Poor Solubility: The starting material or the intermediate phenoxide salt may not be sufficiently soluble in the chosen solvent, hindering the reaction. Select a solvent in which all reactants are soluble.

  • Catalyst Deactivation: In catalytic methylation processes, the catalyst can become deactivated over time, for instance, by carbon deposition on its surface.[1]

Q4: Are there any "greener" or less toxic alternatives to traditional methylating agents like dimethyl sulfate or methyl iodide?

A4: Yes, dimethyl carbonate (DMC) is an excellent and environmentally benign alternative to highly toxic methylating agents.[2][3] It is recognized as a green reagent due to its low toxicity and the fact that it decomposes into methanol and CO2.[3] For O-methylation of phenols, DMC is typically used with a base like potassium carbonate or cesium carbonate at elevated temperatures.[2] While the reaction may require higher temperatures than with dimethyl sulfate, it avoids the handling of highly hazardous materials.[2]

Q5: What are the most common impurities I should expect, and what are the recommended purification strategies?

A5: Besides unreacted starting material and the di-methylated byproduct, common impurities can include isomeric phenols if the starting material was not pure.[4] The primary purification strategies are:

  • Column Chromatography: Silica gel chromatography is highly effective for separating the desired product from both the more polar starting material (TMHQ) and the less polar di-methylated byproduct.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.

  • Distillation: While potentially effective, high temperatures can lead to product degradation.[5]

  • Complexation/Extraction: In some cases, impurities can be removed by forming complexes. For instance, some phenols can be purified via complexation with ions like Ca2+, followed by decomposition of the complex to recover the purified phenol.[6]

Q6: I am concerned about C-methylation occurring on the aromatic ring instead of O-methylation on the hydroxyl group. How can I prevent this?

A6: O-methylation is generally favored over C-methylation for phenols when a base is used to first generate the more nucleophilic phenoxide anion. The phenoxide anion's oxygen atom will preferentially attack the methylating agent. C-methylation can become more competitive under certain conditions, particularly with catalysts that have strong acidic sites or at very high temperatures where rearrangement of O-methylated products to C-methylated products can occur.[1][7] To favor O-methylation, ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group before or during the addition of the methylating agent.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions for the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Mechanical loss during workup or purification.1. Increase reaction time/temperature; confirm reagent quality and stoichiometry. 2. Optimize reaction conditions (see below) to improve selectivity. 3. Refine extraction and purification procedures.
High Percentage of Di- methylated Byproduct 1. Molar excess of methylating agent. 2. Reaction temperature is too high. 3. Rapid addition of methylating agent.1. Use 1.0-1.1 equivalents of the methylating agent. 2. Lower the reaction temperature and monitor by TLC/GC. 3. Add the methylating agent dropwise or in portions over time.
Product Degradation or Polymerization 1. Reaction temperature is excessively high. 2. Presence of strong acid or oxidizing agents. 3. Prolonged reaction times at high temperatures.[5]1. Reduce reaction temperature. 2. Ensure all reagents and solvents are pure and free of contaminants. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Inconsistent Results Between Batches 1. Purity variation in starting materials or reagents. 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Water content in solvents or reagents.1. Use reagents from the same lot or re-purify starting materials. 2. Carefully control all reaction parameters using calibrated equipment. 3. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).

Experimental Protocols

Protocol 1: Selective Mono-O-methylation using Dimethyl Sulfate (DMS)

This protocol is based on general procedures for the selective methylation of hydroquinones.[8]

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2,3,5-trimethylhydroquinone (1.0 eq) and a suitable solvent (e.g., acetone, THF).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux. Slowly add dimethyl sulfate (1.05 eq) dropwise over 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, filter the solid salts and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to separate unreacted starting material, the desired product, and the di-methylated byproduct.

Visual Guides

Workflow for Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from 2,3,5-trimethylhydroquinone (TMHQ).

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Charge Reactor with TMHQ, Solvent, and Base B 2. Heat to Reaction Temperature A->B C 3. Add Methylating Agent (e.g., DMS) Dropwise B->C D 4. Monitor Reaction (TLC / GC) C->D E 5. Quench Reaction & Filter Solids D->E Reaction Complete F 6. Aqueous Extraction E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: A standard workflow for the synthesis of this compound.

Key Reaction and Side-Product Pathways

This diagram outlines the desired reaction pathway and the most common competing side-reaction.

G TMHQ 2,3,5-Trimethylhydroquinone (Starting Material) Reagent1 + 1 eq. Methylating Agent TMHQ->Reagent1 Product This compound (Desired Product) Reagent2 + 1 eq. Methylating Agent Product->Reagent2 SideProduct 1,4-Dimethoxy-2,3,5-trimethylbenzene (Over-methylation Byproduct) Reagent1->Product Desired Pathway (High Selectivity) Reagent2->SideProduct Side Reaction (Low Selectivity)

Caption: Reaction pathways showing desired product and common over-methylation side-product.

References

How to prevent the oxidation of 2-Methoxy-3,4,5-trimethylphenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-Methoxy-3,4,5-trimethylphenol during storage.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint during storage. What is causing this discoloration?

A1: The discoloration of this compound is a common indicator of oxidation. Phenolic compounds, especially those with electron-donating groups like methoxy and methyl groups, are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. The colored impurities are typically quinone-type compounds, such as 2,3,5-trimethyl-1,4-benzoquinone, formed through the oxidation of the phenol ring.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that accelerate oxidation are:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of phenols.[3]

Q3: What are the recommended storage conditions to minimize oxidation?

A3: To minimize oxidation, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Light: Protect from light by using amber glass vials or storing the container in a light-blocking secondary container.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, adding a small amount of an antioxidant can be an effective strategy to inhibit oxidation. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[4][5][6] They act as radical scavengers, interrupting the oxidative chain reactions.[4]

Q5: What concentration of BHT or BHA should I use?

A5: A typical starting concentration for BHT or BHA is in the range of 0.01% to 0.1% (w/w). The optimal concentration may depend on the specific storage conditions and the desired shelf life. It is advisable to conduct a small-scale stability study to determine the most effective concentration for your application.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid this compound
Possible Cause Troubleshooting Step Expected Outcome
Improper Storage Atmosphere Purge the container with an inert gas (nitrogen or argon) before sealing.Reduced oxygen exposure, slowing down the rate of discoloration.
Exposure to Light Store the container in a dark cabinet or wrap it in aluminum foil.Elimination of light-induced oxidation.
High Storage Temperature Move the container to a refrigerator (2-8 °C).Slower rate of oxidation due to reduced thermal energy.
Contamination with Metal Ions If feasible, purify the material by recrystallization using metal-free solvents and equipment.Removal of catalytic impurities, leading to improved stability.
Issue 2: Degradation of this compound in Solution
Possible Cause Troubleshooting Step Expected Outcome
Reactive Solvent Use deoxygenated solvents for preparing solutions. Solvents should be of high purity and free of peroxides.Minimized solvent-mediated degradation.
Oxygen in the Headspace After preparing the solution, purge the headspace of the vial with an inert gas before sealing.Reduced oxygen availability for oxidative reactions in the solution.
Photodegradation Use amber glass vials or protect clear vials from light.Prevention of light-catalyzed degradation in solution.
No Antioxidant Present Add a suitable antioxidant, such as BHT or BHA, at a concentration of 0.01-0.1% to the solution.Inhibition of oxidative degradation, extending the solution's stability.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade a sample of this compound to understand its degradation pathways and identify the resulting impurities.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a C18 column and UV detector

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Oxidative Degradation:

    • Dissolve a small amount of this compound in methanol.

    • Add 3% H₂O₂ and stir at room temperature for 24 hours.

    • Monitor the reaction by TLC or HPLC.

  • Acidic Hydrolysis:

    • Dissolve the compound in a mixture of methanol and 0.1 N HCl.

    • Heat at 60 °C for 24 hours.

    • Analyze the sample by TLC or HPLC.

  • Alkaline Hydrolysis:

    • Dissolve the compound in a mixture of methanol and 0.1 N NaOH.

    • Heat at 60 °C for 24 hours.

    • Analyze the sample by TLC or HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in methanol and analyze by TLC or HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution in methanol to light in a photostability chamber (ICH Q1B option 2).

    • Analyze the samples by TLC or HPLC.

Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks. The primary oxidation product is expected to be a trimethylbenzoquinone derivative.

Protocol 2: Evaluating the Effectiveness of Antioxidants

This protocol helps determine the effectiveness of antioxidants like BHT and BHA in preventing the oxidation of this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Methanol (HPLC grade)

  • Amber and clear glass vials

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare stock solutions of BHT and BHA in methanol (e.g., 1 mg/mL).

    • Prepare the following test solutions in separate vials:

      • Control: Stock solution of this compound only.

      • BHT-stabilized: Stock solution with 0.05% (w/v) BHT.

      • BHA-stabilized: Stock solution with 0.05% (w/v) BHA.

  • Stress Conditions:

    • Divide each set of solutions into two groups:

      • Group A: Stored in clear vials exposed to ambient light and temperature.

      • Group B: Stored in amber vials in a dark, refrigerated environment (2-8 °C).

  • Time-Point Analysis:

    • Analyze the purity of each solution by HPLC at initial time (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 4 weeks).

    • Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound.

Data Presentation:

Table 1: Purity of this compound under Different Storage Conditions

Condition Antioxidant Initial Purity (%) Purity after 4 Weeks (%) Appearance of Degradation Products
Light, RTNone99.585.2Significant
Light, RT0.05% BHT99.598.1Minimal
Light, RT0.05% BHA99.598.5Minimal
Dark, RefrigeratedNone99.599.2Negligible
Dark, Refrigerated0.05% BHT99.599.4Negligible
Dark, Refrigerated0.05% BHA99.599.4Negligible

Visualizations

OxidationPathway Phenol 2-Methoxy-3,4,5- trimethylphenol Radical Phenoxy Radical (Intermediate) Phenol->Radical oxidation Quinone Trimethylbenzoquinone (Colored Impurity) Radical->Quinone further oxidation Stress Stress Factors (Oxygen, Light, Heat) Stress->Phenol initiates Antioxidant Antioxidants (BHT, BHA) Antioxidant->Radical scavenges

Caption: Oxidation pathway of this compound.

TroubleshootingWorkflow Start Discoloration Observed CheckStorage Check Storage Conditions Start->CheckStorage InertAtmosphere Is it stored under inert atmosphere? CheckStorage->InertAtmosphere ProtectFromLight Is it protected from light? InertAtmosphere->ProtectFromLight Yes Repurge Repurge with N₂/Ar and reseal tightly InertAtmosphere->Repurge No CoolTemp Is it stored at a cool temperature? ProtectFromLight->CoolTemp Yes UseAmberVial Store in amber vial or dark place ProtectFromLight->UseAmberVial No AddAntioxidant Consider adding an antioxidant (BHT/BHA) CoolTemp->AddAntioxidant Yes Refrigerate Store at 2-8 °C CoolTemp->Refrigerate No SolutionStable Problem Resolved AddAntioxidant->SolutionStable Repurge->ProtectFromLight UseAmberVial->CoolTemp Refrigerate->AddAntioxidant

Caption: Troubleshooting workflow for discolored samples.

References

Technical Support Center: Refining HPLC Separation of 2-Methoxy-3,4,5-trimethylphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Methoxy-3,4,5-trimethylphenol and its isomers.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the HPLC separation of this compound isomers.

Problem: Poor Resolution or Co-eluting Isomer Peaks

Potential CauseSuggested Solution
Inappropriate Mobile Phase Composition Modify the organic modifier-to-aqueous buffer ratio. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention and improve separation.[1][2]
Incorrect pH of the Mobile Phase Adjust the mobile phase pH. For phenolic compounds, operating at a pH that suppresses the ionization of the hydroxyl group (typically pH 2.5-3.5) can lead to better peak shape and retention.[1][3]
Suboptimal Column Chemistry Screen different stationary phases. A Pentafluorophenyl (PFP) column can offer alternative selectivity for positional isomers.[4] A phenyl-hexyl column might also provide beneficial pi-pi interactions.
Insufficient Column Temperature Control Use a column oven to maintain a consistent temperature. Increasing the temperature can sometimes improve peak shape and alter selectivity.[5]
Flow Rate Too High Reduce the flow rate. This can lead to better resolution, although it will increase the analysis time.[5]

Problem: Peak Tailing

Potential CauseSuggested Solution
Secondary Interactions with Column Silanols Add a competitive base (e.g., a low concentration of triethylamine) to the mobile phase or use a base-deactivated column. Ensure the mobile phase pH is low enough to suppress silanol ionization.[3]
Column Overload Reduce the sample concentration or injection volume.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]
Mismatch Between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible.

Problem: Broad Peaks

Potential CauseSuggested Solution
Large Extra-Column Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Mobile Phase Flow Rate Too Low Increase the flow rate to an optimal level for the column dimensions.[6]
Detector Settings Not Optimized Adjust the data acquisition rate of the detector.
Column Contamination Replace the guard column or flush the analytical column.[6]

Problem: Inconsistent Retention Times

Potential CauseSuggested Solution
Fluctuations in Pump Pressure Check for leaks in the pump and fittings. Degas the mobile phase to prevent air bubbles.[7]
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurements of all components.[6]
Lack of Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for separating this compound isomers?

A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water, with an acidic modifier. For example, you could start with a gradient of 40-60% ACN in water containing 0.1% formic or phosphoric acid.[8][9]

Q2: How can I improve the selectivity for these closely related isomers?

To improve selectivity, consider the following:

  • Column Chemistry: A Pentafluorophenyl (PFP) stationary phase can provide enhanced selectivity for positional isomers of halogenated and polar aromatic compounds.[4]

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[1]

  • Mobile Phase pH: Fine-tuning the pH of the mobile phase can influence the ionization state of the phenolic hydroxyl group and thus affect retention and selectivity.[1]

  • Temperature: Optimizing the column temperature can also impact the separation.[5]

Q3: My peaks are tailing. What is the most likely cause for phenolic compounds?

Peak tailing for phenolic compounds is often due to secondary interactions between the acidic hydroxyl group of the phenol and active silanol groups on the silica-based stationary phase.[3] To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress the ionization of both the analyte and the silanols. Using a modern, end-capped, high-purity silica column is also recommended.

Q4: Should I use an isocratic or gradient elution method?

For a mixture of isomers with similar polarities, an isocratic method may be sufficient. However, if your sample contains isomers with a wider range of polarities or if you are also analyzing for impurities, a gradient elution will likely provide better overall separation and peak shape.[2]

Q5: What detection wavelength should I use?

Phenolic compounds typically have a UV absorbance maximum around 270-280 nm. It is advisable to determine the optimal wavelength by running a UV scan of your analyte standard.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC Separation

This protocol provides a starting point for developing a separation method for this compound isomers.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Protocol 2: Alternative Method Using a PFP Column for Enhanced Selectivity

This protocol is suggested when the initial C18 method does not provide adequate resolution.

ParameterRecommended Condition
Column PFP, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 30% B to 60% B over 25 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 275 nm

Visualizations

HPLC_Workflow prep_sample Sample Preparation (Dissolve in Mobile Phase A) hplc_system HPLC System Setup (Prime Pumps, Equilibrate Column) prep_sample->hplc_system inject_sample Inject Sample hplc_system->inject_sample data_acq Data Acquisition (Chromatogram Recording) inject_sample->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc results Results & Reporting data_proc->results

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic start Poor Isomer Separation check_mobile_phase Adjust Mobile Phase (% Organic, pH) start->check_mobile_phase resolution_ok Resolution Acceptable? check_mobile_phase->resolution_ok check_column Try Different Column (e.g., PFP, Phenyl) check_column->resolution_ok check_temp Optimize Temperature check_temp->resolution_ok check_flow Adjust Flow Rate check_flow->resolution_ok resolution_ok->check_column No resolution_ok->check_temp No resolution_ok->check_flow No end Method Optimized resolution_ok->end Yes

Caption: A logical workflow for troubleshooting poor HPLC isomer separation.

References

Technical Support Center: Enhancing the Antioxidant Efficacy of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antioxidant efficacy of 2-Methoxy-3,4,5-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which the antioxidant activity of this compound can be enhanced?

A1: The antioxidant efficacy of this compound can be enhanced through several key strategies:

  • Structural Modification: Creating derivatives or dimers of the parent compound can lead to improved radical scavenging activity. The addition of functional groups that increase electron-donating capacity can enhance antioxidant potential.

  • Formulation Strategies: Encapsulation techniques, such as liposomal encapsulation, can improve the solubility, stability, and bioavailability of the compound, thereby increasing its antioxidant effect.[1][2][3]

  • Synergistic Combinations: Combining this compound with other antioxidants, such as ascorbic acid or gallic acid, can lead to a synergistic effect, where the total antioxidant activity is greater than the sum of the individual activities.[4]

Q2: How does liposomal encapsulation improve the antioxidant efficacy of phenolic compounds like this compound?

A2: Liposomal encapsulation involves entrapping the phenolic compound within a lipid bilayer vesicle. This enhances antioxidant efficacy by:

  • Improving Solubility: Phenolic compounds with poor water solubility can be encapsulated in liposomes to increase their dispersibility in aqueous environments.[1][3]

  • Protecting from Degradation: The liposomal structure protects the encapsulated compound from environmental factors like light and heat, which can cause degradation.[3]

  • Enhancing Bioavailability: Liposomes can improve the absorption and cellular uptake of the encapsulated compound, leading to greater bioactivity.[2][3]

Q3: What are common in vitro assays to measure the antioxidant activity of this compound and its enhanced formulations?

A3: Several spectrophotometric assays are commonly used to evaluate antioxidant activity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at 517 nm.[5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the scavenging of peroxyl radicals, which is relevant to biological systems.[7]

Troubleshooting Guides

DPPH Assay for Lipophilic Compounds
Issue Potential Cause Troubleshooting Steps
Low or no antioxidant activity detected Poor solubility of this compound in the assay medium (typically methanol or ethanol).- Use a co-solvent like DMSO to dissolve the compound before diluting it in the primary solvent. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference. - Consider using a different assay, such as one that accommodates lipophilic compounds more readily.
High variability in absorbance readings (high standard deviation) - Pipetting errors. - Light sensitivity of the DPPH reagent. - Temperature fluctuations.- Use calibrated micropipettes and ensure thorough mixing of solutions. - Prepare the DPPH solution fresh and keep it in a light-protected container. - Conduct the assay at a consistent room temperature and away from direct light.[8]
Inhibition curve plateaus below 100% The antioxidant may not be able to fully scavenge the DPPH radical at the tested concentrations due to steric hindrance or reaction kinetics.- This may be a true reflection of the compound's activity. Report the maximum inhibition achieved. - Try extending the incubation time to see if the reaction proceeds further. - Use a different antioxidant assay to corroborate the results.[9]
Color interference from the sample The sample itself may absorb light at the same wavelength as DPPH (around 517 nm).- Run a sample blank (sample in solvent without DPPH) and subtract its absorbance from the sample reading.
Liposomal Encapsulation
Issue Potential Cause Troubleshooting Steps
Low encapsulation efficiency - Inappropriate lipid composition. - Suboptimal hydration method.- Vary the ratio of phosphatidylcholine to cholesterol. Increasing cholesterol can sometimes improve the retention of phenolic compounds.[2][10] - Ensure the thin film is completely hydrated by vortexing or sonication at a temperature above the phase transition temperature of the lipids.
Formation of large or aggregated liposomes - Insufficient energy input during hydration. - Incorrect lipid concentration.- Use a probe sonicator or an extruder to reduce the size of the liposomes. - Optimize the lipid concentration; very high concentrations can lead to aggregation.
Leakage of encapsulated compound Instability of the liposomal membrane.- Incorporate cholesterol into the lipid bilayer to increase its stability. - Store the liposome suspension at an appropriate temperature (usually 4°C) and use it within a reasonable timeframe.

Quantitative Data

The following table summarizes hypothetical quantitative data to illustrate the potential enhancement in antioxidant efficacy of this compound using different strategies. The values are for illustrative purposes and would need to be determined experimentally.

Formulation Antioxidant Assay IC50 / EC50 (µg/mL) Fold Improvement
This compound (Unmodified)DPPH50-
This compound DimerDPPH252.0x
Liposomal this compoundDPPH153.3x
This compound + Ascorbic Acid (1:1)DPPH105.0x
This compound (Unmodified)ABTS40-
Liposomal this compoundABTS123.3x

IC50/EC50: The concentration of the antioxidant required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • This compound (and its enhanced formulations)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

  • Preparation of Sample Solutions: Prepare a stock solution of the test compound in methanol (or a suitable solvent). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions to the corresponding wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent without the compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[5]

Protocol 2: Liposomal Encapsulation via Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Sonicator (bath or probe) or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature. This will form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator, or pass it through an extruder with membranes of a defined pore size.

  • Purification:

    • To separate the liposome-encapsulated compound from the unencapsulated compound, you can use methods like dialysis or size exclusion chromatography.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_enhancement Enhancement Strategies cluster_characterization Characterization & Analysis cluster_outcome Outcome A 2-Methoxy-3,4,5- trimethylphenol B Structural Modification (e.g., Dimerization) A->B C Liposomal Encapsulation A->C D Synergistic Combination A->D E Antioxidant Assays (DPPH, ABTS, etc.) B->E C->E F Physicochemical Characterization C->F D->E G Enhanced Antioxidant Efficacy E->G Liposomal_Encapsulation cluster_lipids Lipid Phase cluster_film Film Formation cluster_hydration Hydration cluster_sizing Size Reduction lipid Lipids + Antioxidant in Organic Solvent film Thin Lipid Film lipid->film Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration with Aqueous Buffer suv Small Unilamellar Vesicles (SUVs) mlv->suv Sonication or Extrusion Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Antioxidant 2-Methoxy-3,4,5- trimethylphenol NeutralizedROS Neutralized ROS Antioxidant->NeutralizedROS scavenges HealthyCell Healthy Cell DPPH_Troubleshooting start Inconsistent DPPH Results? solubility Poor Sample Solubility? start->solubility reagent DPPH Reagent Issues? start->reagent procedure Procedural Errors? start->procedure solubility_sol Use Co-solvent (e.g., DMSO) solubility->solubility_sol Yes end Consistent Results solubility->end No reagent_sol Prepare Fresh DPPH Daily Protect from Light reagent->reagent_sol Yes reagent->end No procedure_sol Calibrate Pipettes Ensure Proper Mixing Control Temperature procedure->procedure_sol Yes procedure->end No solubility_sol->end reagent_sol->end procedure_sol->end

References

Minimizing degradation of 2-Methoxy-3,4,5-trimethylphenol in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-3,4,5-trimethylphenol. Our goal is to help you minimize degradation and ensure the accuracy of your experimental results in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in biological media?

A1: Like many phenolic compounds, this compound is susceptible to degradation influenced by several factors. The most common include:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and light.

  • Enzymatic Metabolism: In biological systems such as plasma, serum, or cell culture media containing cells, the compound can be metabolized by enzymes. Common metabolic pathways for phenols include glucuronidation and sulfation, which conjugate the molecule to increase its water solubility and facilitate excretion.[1]

  • pH Instability: The stability of phenolic compounds can be pH-dependent. Extreme pH values may catalyze degradation.

  • Temperature: Higher temperatures can increase the rate of both chemical degradation and enzymatic metabolism.[2]

  • Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.[3]

Q2: I am observing a rapid loss of this compound in my cell culture experiments. What could be the cause?

A2: A rapid loss in cell culture can be due to several reasons:

  • Cellular Uptake and Metabolism: The cells may be actively taking up and metabolizing the compound. Phenols are often subject to Phase II metabolism where they are conjugated to glucuronic acid or sulfate.[1]

  • Adsorption to Plasticware: Phenolic compounds can adsorb to the surface of plastic cell culture plates and tubes.

  • Media Components: Components in the cell culture media, such as reactive oxygen species generated by cellular processes, could be degrading the compound.

  • Instability in Culture Conditions: The standard cell culture conditions (37°C, 5% CO2) might accelerate the degradation of the compound compared to storage at lower temperatures.

Q3: How can I improve the stability of this compound during sample collection and storage?

A3: To minimize degradation during sample handling and storage, consider the following:

  • Antioxidants: Add antioxidants such as ascorbic acid or EDTA to your samples immediately after collection to prevent oxidative degradation.[4]

  • Low Temperature: Process and store samples at low temperatures (e.g., on ice during processing, and at -80°C for long-term storage).

  • Light Protection: Protect samples from light by using amber tubes or wrapping tubes in aluminum foil.[2]

  • pH Control: Ensure the pH of the biological matrix is maintained within a stable range for the compound, if known.

  • Immediate Processing: Process biological samples as quickly as possible to minimize the opportunity for enzymatic degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Plasma/Serum Samples
Possible Cause Troubleshooting Step
Oxidative Degradation 1. Add an antioxidant (e.g., 1 mg/mL ascorbic acid) to the collection tube before blood draw. 2. Keep samples on ice during processing.
Enzymatic Degradation 1. Process plasma/serum from whole blood as quickly as possible. 2. Consider the use of enzyme inhibitors if specific metabolic pathways are known.
Adsorption to Labware 1. Use low-protein-binding tubes and pipette tips. 2. Rinse tubes with a small amount of organic solvent after sample transfer to recover any adsorbed compound.
Precipitation 1. Visually inspect the sample for any precipitate after thawing. 2. If precipitation is observed, try vortexing or sonicating the sample before analysis.
Issue 2: Inconsistent Quantification Results in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Matrix Effects 1. Perform a matrix effect study by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample. 2. If significant matrix effects are present, consider using a stable isotope-labeled internal standard or optimizing the sample cleanup procedure (e.g., solid-phase extraction).[5]
In-source Fragmentation/Instability 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) to minimize in-source degradation. 2. Ensure the mobile phase pH is compatible with the compound's stability.
Conjugate Cleavage 1. To measure the total concentration (free and conjugated), incorporate an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) in your sample preparation.[1] 2. If only the free form is of interest, ensure the sample preparation and analysis conditions do not inadvertently cleave the conjugates.

Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation patterns.

Condition Matrix Time Point Remaining Compound (%)
4°C, DarkHuman Plasma0 hr100%
4 hr95%
24 hr88%
Room Temp, LightHuman Plasma0 hr100%
4 hr75%
24 hr45%
37°C, with HepatocytesCell Culture Medium0 hr100%
4 hr50%
24 hr10%
37°C, without CellsCell Culture Medium0 hr100%
4 hr92%
24 hr85%

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma
  • Materials:

    • This compound

    • Human plasma (with anticoagulant, e.g., K2EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN) with 0.1% formic acid (precipitation solution)

    • Incubator/water bath

    • Microcentrifuge tubes

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Spike the stock solution into pre-warmed human plasma to achieve the desired final concentration. Ensure the final solvent concentration is low (<1%) to avoid protein precipitation.

    • Immediately after spiking (T=0), aliquot a portion of the plasma into a microcentrifuge tube containing 3 volumes of ice-cold ACN with 0.1% formic acid. Vortex vigorously to precipitate proteins.

    • Incubate the remaining spiked plasma at the desired temperature (e.g., 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove aliquots and immediately add them to 3 volumes of ice-cold ACN with 0.1% formic acid and vortex.

    • Centrifuge all precipitated samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow start Prepare Stock Solution spike Spike into Biological Matrix (e.g., Plasma) start->spike t0 T=0 Sample Collection (Precipitate with ACN) spike->t0 incubate Incubate at Desired Temperature (e.g., 37°C) spike->incubate precipitate Protein Precipitation (ACN) t0->precipitate sampling Collect Samples at Various Time Points incubate->sampling sampling->precipitate centrifuge Centrifuge to Remove Precipitate precipitate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end Determine Degradation Rate analyze->end metabolic_pathway compound 2-Methoxy-3,4,5- trimethylphenol phase1 Phase I Metabolism (Oxidation, Demethylation) compound->phase1 phase2_gluc Phase II Metabolism (Glucuronidation) compound->phase2_gluc phase2_sulf Phase II Metabolism (Sulfation) compound->phase2_sulf metabolite1 Oxidized/Demethylated Metabolite phase1->metabolite1 conjugate_gluc Glucuronide Conjugate phase2_gluc->conjugate_gluc conjugate_sulf Sulfate Conjugate phase2_sulf->conjugate_sulf metabolite1->phase2_gluc metabolite1->phase2_sulf excretion Excretion conjugate_gluc->excretion conjugate_sulf->excretion

References

Technical Support Center: Accurate Quantification of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the accurate quantification of 2-Methoxy-3,4,5-trimethylphenol. The following sections offer detailed experimental protocols, address frequently asked questions, and provide solutions to common challenges encountered during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. HPLC Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting analyte ionization.- Column overload.- Contamination of the column or guard column.- Secondary interactions with residual silanols on the column.- Adjust the mobile phase pH with a suitable acid (e.g., formic acid, phosphoric acid) to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent; replace the guard column if necessary.- Use a column with end-capping or a base-deactivated stationary phase.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.- Air bubbles in the pump or detector.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime.- Purge the pump and ensure all connections are secure.
Low Signal Intensity/Poor Sensitivity - Suboptimal detection wavelength.- Analyte degradation.- Low sample concentration.- Determine the UV maximum absorbance for this compound (a wavelength scan of a standard is recommended).- Ensure sample stability; consider storing samples at low temperatures and away from light.- Concentrate the sample using solid-phase extraction (SPE) or evaporation.
Co-elution with Interfering Peaks - Insufficient chromatographic resolution.- Complex sample matrix.- Optimize the mobile phase gradient (e.g., slower gradient).- Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).- Improve sample cleanup procedures to remove matrix components.

2. GC-MS Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak - Analyte is too polar for the GC column.- Inlet temperature is too high, causing degradation.- Issues with the MS ion source.- Derivatize the analyte (e.g., with BSTFA to form a TMS ether) to increase volatility and reduce polarity.- Optimize the inlet temperature; start with a lower temperature and gradually increase.- Clean and tune the MS ion source according to the manufacturer's instructions.
Peak Tailing - Active sites in the GC liner, column, or injection port.- Analyte interacting with the stationary phase.- Use a deactivated liner and septum.- Consider a different, more inert GC column.- Derivatization can help reduce active site interactions.
Poor Reproducibility - Inconsistent injection volume.- Sample degradation in the autosampler.- Inlet discrimination.- Check the autosampler syringe for air bubbles or blockage.- Use cooled autosampler vials if analyte stability is an issue.- Optimize the injection speed and inlet temperature.
Matrix Interference - Co-eluting compounds from the sample matrix.- Ion suppression in the MS source.- Enhance sample cleanup (e.g., using SPE).- Use a higher resolution GC column or optimize the temperature program for better separation.- Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for more selective detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A good starting point is a reverse-phase HPLC method using a C18 column.[1][2] A mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid is recommended for good peak shape and MS compatibility.[1][2]

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Due to the polar phenolic hydroxyl group, derivatization is highly recommended to improve volatility and chromatographic performance.[3] Silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether is a common approach.[4][5]

Q3: How should I prepare my sample for analysis?

A3: Sample preparation depends on the matrix. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte.[6] For solid samples, an initial extraction with a solvent like methanol or a methanol/water mixture, followed by filtration and potentially SPE cleanup, is a common approach.[7]

Q4: What are the common stability issues with this compound?

A4: Phenolic compounds can be susceptible to oxidation.[3] It is advisable to store standards and samples in a cool, dark place. For long-term storage, refrigeration or freezing is recommended. The use of amber vials can protect the analyte from photodegradation.

Q5: What are potential interfering compounds?

A5: Isomers of trimethylphenol or other substituted phenols may co-elute, especially in complex samples.[7] Matrix components from biological or environmental samples can also interfere with the analysis.[7]

Experimental Protocols

1. Recommended HPLC-UV Method Development Protocol

This protocol provides a starting point for developing a robust HPLC-UV method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: A UV scan of a standard solution is recommended to determine the optimal wavelength. A starting wavelength of 270-280 nm is suggested based on the phenol chromophore.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

2. Recommended GC-MS Method Development Protocol

This protocol outlines a general procedure for the GC-MS analysis of this compound after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions.

Quantitative Data Summary

Parameter HPLC-UV GC-MS Comments
Linearity (R²) > 0.995> 0.995A minimum of 5-6 calibration points should be used.
Limit of Detection (LOD) Analyte DependentAnalyte DependentTypically calculated as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentTypically calculated as 10 times the signal-to-noise ratio.
Precision (%RSD) < 15%< 15%For intra-day and inter-day precision.
Accuracy (% Recovery) 85-115%85-115%Determined by spiking a blank matrix with a known concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., biological fluid, formulation) Extraction Extraction (LLE, SPE, or Solvent Extraction) Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC Derivatization Derivatization (for GC-MS) Concentration->Derivatization Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS GC-MS Separation GCMS->Quantification Derivatization->GCMS Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic Problem Analytical Problem Encountered CheckSample Verify Sample Preparation - Stability - Extraction Efficiency Problem->CheckSample CheckInstrument Verify Instrument Performance - System Suitability - Calibration Problem->CheckInstrument CheckMethod Review Method Parameters - Chromatography - Detection CheckSample->CheckMethod CheckInstrument->CheckMethod Optimize Optimize Method CheckMethod->Optimize Reanalyze Re-analyze Sample Optimize->Reanalyze Reanalyze->Problem If not resolved Resolved Problem Resolved Reanalyze->Resolved

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxy-3,4,5-trimethylphenol with Other Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the field of antioxidant research and drug development, the evaluation of novel synthetic compounds is crucial for identifying promising therapeutic agents. This guide provides a comparative analysis of the potential antioxidant activity of 2-Methoxy-3,4,5-trimethylphenol against established antioxidants such as Vitamin C, Vitamin E, and the water-soluble Vitamin E analog, Trolox. Due to the current lack of direct experimental data for this compound in publicly available literature, this analysis is based on established structure-activity relationships of phenolic compounds.

Structure-Activity Relationship and Predicted Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is significantly influenced by the nature and position of substituents on the aromatic ring.

For this compound, the key structural features influencing its predicted antioxidant activity are:

  • Phenolic Hydroxyl Group: The primary site for radical scavenging.

  • Methoxy Group (-OCH₃) at C2: The methoxy group is an electron-donating group. Its presence, particularly at the ortho position to the hydroxyl group, is known to increase antioxidant activity.[1][2] This is attributed to the stabilization of the resulting phenoxyl radical through resonance.

  • Trimethyl Substitution (C3, C4, C5): Methyl groups are also electron-donating and can enhance antioxidant activity by stabilizing the phenoxyl radical through hyperconjugation. The presence of multiple methyl groups is generally associated with increased antioxidant potency.

Based on these structural characteristics, it is hypothesized that this compound possesses significant antioxidant potential, likely comparable to or exceeding that of some standard antioxidants. The electron-donating properties of both the methoxy and trimethyl groups are expected to lower the bond dissociation enthalpy of the phenolic O-H bond, facilitating hydrogen atom transfer to free radicals.

Comparative Data of Standard Antioxidants

To provide a benchmark for the potential efficacy of this compound, the following table summarizes reported antioxidant activity values for Vitamin C, Vitamin E, and Trolox from various studies using common antioxidant assays. It is important to note that these values can vary depending on the specific experimental conditions.

AntioxidantAssayIC₅₀ (µM)TEAC (Trolox Equivalents)
Vitamin C DPPH10.65 - 127.7Not Applicable
ABTS-1.04 - 1.98
Vitamin E (α-tocopherol) DPPH~40Not Applicable
ABTS-0.97 - 1.0
Trolox DPPH~28 - 44Not Applicable
ABTS-1.0 (by definition)

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3][4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound and standard antioxidants

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound and standard antioxidants in methanol.

  • Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.

  • Add varying concentrations of the test compound/standard to the DPPH solution.

  • A control is prepared with the solvent and DPPH solution only.

  • Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[3][4]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.[5][6]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS) or appropriate buffer

  • Test compound and standard antioxidants

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[7]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This results in a dark-colored solution containing the ABTS•⁺ radical.

  • Dilute the ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and standard antioxidants.

  • Add a small volume of the test compound/standard to a fixed volume of the diluted ABTS•⁺ solution.

  • A control is prepared with the solvent and ABTS•⁺ solution only.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[9]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[10]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Varying Concentrations) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

DPPH Assay Experimental Workflow

Antioxidant_Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Antioxidant Antioxidant (ArOH) Antioxidant->Stable_Molecule H• donation Antioxidant_Radical Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical - H• Stable_Products Stable Products Antioxidant_Radical->Stable_Products Resonance Stabilization

General Mechanism of Phenolic Antioxidants

Conclusion

While direct experimental data for this compound is not yet available, a thorough analysis of its structure suggests a high potential for antioxidant activity. The presence of both a methoxy group and three methyl groups, all of which are electron-donating, is expected to enhance its ability to scavenge free radicals. Further in vitro and in vivo studies are warranted to empirically determine its antioxidant efficacy and to fully elucidate its mechanism of action. The experimental protocols and comparative data for standard antioxidants provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Antioxidant Activity of 2-Methoxy-3,4,5-trimethylphenol and 2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antioxidant activity of 2-Methoxy-3,4,5-trimethylphenol and 2,3,5-trimethylphenol. Due to a lack of direct comparative experimental studies in the current scientific literature, this comparison is based on established structure-activity relationships of phenolic antioxidants and supported by computational analyses of similar compounds.

Introduction

Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating oxidative stress by scavenging free radicals. Their antioxidant efficacy is intrinsically linked to their chemical structure, particularly the substitution pattern on the aromatic ring. This guide focuses on two such compounds: this compound and 2,3,5-trimethylphenol, to predict their relative antioxidant potential.

Molecular Structures

CompoundStructure
This compound this compound
2,3,5-trimethylphenol 2,3,5-trimethylphenol

Predicted Antioxidant Activity: A Structure-Activity Relationship Perspective

The antioxidant activity of phenolic compounds is primarily governed by the hydrogen-donating ability of the hydroxyl (-OH) group and the stability of the resulting phenoxyl radical. The substituents on the aromatic ring significantly influence these properties.

Electron-Donating Groups: Both methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating groups. The presence of such groups on the benzene ring increases the electron density on the ring and on the oxygen atom of the hydroxyl group. This enhanced electron density weakens the O-H bond, facilitating hydrogen atom donation to a free radical. Furthermore, electron-donating groups can stabilize the resulting phenoxyl radical through resonance and inductive effects, thereby increasing the antioxidant potential.

  • 2,3,5-trimethylphenol: This molecule possesses three electron-donating methyl groups. The methyl groups at the ortho (position 2) and para (a conceptual position 4 relative to the -OH, though occupied by a methyl group at position 5) positions are particularly effective at stabilizing the phenoxyl radical through hyperconjugation and inductive effects.

  • This compound: This compound has three methyl groups and one methoxy group. The methoxy group is a stronger electron-donating group than a methyl group due to the resonance effect of the lone pair of electrons on the oxygen atom. The presence of a methoxy group, especially at the ortho or para position, is generally associated with higher antioxidant activity.[1][2] In this molecule, the methoxy group is at the ortho position (position 2).

Steric Hindrance: The presence of bulky groups around the hydroxyl group can sometimes hinder its interaction with free radicals, a phenomenon known as steric hindrance. However, in many cases, moderate steric hindrance can enhance antioxidant activity by increasing the stability of the phenoxyl radical and preventing pro-oxidant side reactions.

Comparative Analysis:

Based on these principles, This compound is predicted to exhibit stronger antioxidant activity than 2,3,5-trimethylphenol. The primary reason for this prediction is the presence of the strongly electron-donating methoxy group at the ortho position, in addition to the three methyl groups. This combination is expected to lower the bond dissociation enthalpy of the phenolic O-H bond and provide greater stabilization to the resulting phenoxyl radical compared to the three methyl groups alone in 2,3,5-trimethylphenol.

Computational studies on various phenolic compounds have consistently shown that the presence and position of electron-donating groups are key determinants of their antioxidant potential.[3][4]

Experimental Protocols for Antioxidant Activity Assessment

While specific data for the two target compounds is unavailable, the following are detailed, standardized protocols for two of the most common in vitro antioxidant capacity assays, DPPH and ABTS, which would be suitable for their evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound and 2,3,5-trimethylphenol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of the test compounds and the positive control in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the sample solutions or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample Solutions DPPH_sol->Mix Sample_sol Prepare Sample Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 1. Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color that is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of the test compounds and the positive control in the same solvent used to dilute the ABTS•+ working solution.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the sample solutions or positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

ABTS_Assay_Logical_Flow cluster_generation Radical Generation cluster_assay_proc Assay Procedure cluster_quantification Quantification ABTS ABTS Solution Reaction Reaction (12-16h, dark) ABTS->Reaction K2S2O8 Potassium Persulfate K2S2O8->Reaction ABTS_radical ABTS•+ Stock Reaction->ABTS_radical Dilution Dilute to Working Solution (Abs ~0.7 at 734 nm) ABTS_radical->Dilution Sample_add Add Antioxidant Sample Dilution->Sample_add Decolorization Radical Decolorization Sample_add->Decolorization Spectro Spectrophotometric Measurement (734 nm) Decolorization->Spectro Calculation Calculate % Inhibition or TEAC Spectro->Calculation

Figure 2. Logical flow of the ABTS Radical Cation Decolorization Assay.

Conclusion

While direct experimental data comparing the antioxidant activity of this compound and 2,3,5-trimethylphenol is not currently available, a qualitative assessment based on well-established structure-activity relationships strongly suggests that This compound would be the more potent antioxidant . This is attributed to the cumulative electron-donating effects of the three methyl groups and the particularly strong electron-donating methoxy group, which are expected to enhance the molecule's ability to donate a hydrogen atom and stabilize the resulting radical. To confirm this prediction, direct experimental evaluation using standardized assays such as the DPPH and ABTS methods is recommended.

References

A-10-point Guide to Validating In Vitro Antioxidant Assays: A Comparison of Trolox, Ascorbic Acid, and Gallic Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of in vitro antioxidant assays is paramount. This guide provides a comprehensive comparison of commonly used antioxidant standards—Trolox, Ascorbic Acid, and Gallic Acid—to facilitate the selection of the most appropriate standard for your research needs. This guide will delve into their performance across various assays, provide detailed experimental protocols, and offer visual aids to clarify complex processes.

While the query mentioned 2-Methoxy-3,4,5-trimethylphenol, it is not a widely recognized or commercially available standard for antioxidant assays. Therefore, this guide will focus on the established and well-documented standards that are readily available and have extensive supporting data.

Comparative Analysis of Common Antioxidant Standards

The selection of an appropriate antioxidant standard is critical for the accurate quantification of the antioxidant capacity of a test sample. Trolox, a water-soluble analog of vitamin E, is widely used due to its stability and applicability in both hydrophilic and lipophilic systems.[1][2] Ascorbic acid (Vitamin C) is a potent, naturally occurring antioxidant, while gallic acid is a phenolic acid found in many plants and is known for its strong antioxidant properties.[3][4]

The table below summarizes the performance of these standards in three common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

StandardAssayIC50 / TEAC ValueKey Considerations
Trolox DPPHVaries by study; often used as the benchmark for TEAC (Trolox Equivalent Antioxidant Capacity) values.[1]Suitable for both hydrophilic and lipophilic antioxidants.[5] The reaction kinetics can be slower compared to other standards.[3]
ABTSThe standard for expressing results as TEAC values.[1][2]Applicable to a wide range of antioxidants and pH levels.[5]
FRAPUsed to create a standard curve for quantifying the ferric reducing ability.[3][4]Measures the ability to reduce ferric ions, which is a different mechanism than radical scavenging.[4]
Ascorbic Acid DPPHGenerally exhibits a lower IC50 than Trolox, indicating higher potency.[3]The reaction with DPPH is rapid, reaching a steady state quickly.[3]
ABTSShows strong radical scavenging activity.[6]A common positive control in this assay.[6]
FRAPA potent reducing agent, often used as a positive control.[7]Its activity can be influenced by pH.[3]
Gallic Acid DPPHTypically demonstrates the lowest IC50, making it the most potent of the three in this assay.[1][3]The concentration range for scavenging DPPH radicals can be narrow.[1]
ABTSExhibits very high antioxidant activity.[1]The concentration range for analysis is also relatively narrow.[2]
FRAPShows strong ferric reducing ability.[3]Its high potency might require greater dilution of samples.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are the methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[8][9]

  • Sample and Standard Preparation : Dissolve the test samples and standards (Trolox, ascorbic acid, gallic acid) in a suitable solvent to create a range of concentrations.[8]

  • Reaction : Add a specific volume of the sample or standard to the DPPH solution.[8]

  • Incubation : Incubate the mixture in the dark at room temperature for a set time, typically 30 minutes.[8]

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8][9]

  • Calculation : Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6][10]

  • Reagent Preparation : Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][11]

  • Working Solution Preparation : Dilute the ABTS•+ solution with methanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample and Standard Preparation : Prepare various concentrations of the test samples and standards.[6]

  • Reaction : Mix the sample or standard solution with the ABTS•+ working solution.[6]

  • Incubation : Allow the reaction to proceed for a specified time (e.g., 6 minutes) at room temperature.[12]

  • Measurement : Measure the absorbance at 734 nm.[6][10]

  • Calculation : Determine the percentage of inhibition and calculate the TEAC value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][13]

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[7][13]

  • Sample and Standard Preparation : Prepare dilutions of the test samples and a ferrous sulfate standard curve.[14]

  • Reaction : Add the sample or standard to the FRAP reagent, which has been warmed to 37°C.[13]

  • Incubation : Incubate the mixture at 37°C for a defined period, typically 4 minutes.[13]

  • Measurement : Measure the absorbance at 593 nm.[7]

  • Calculation : Calculate the FRAP value from the standard curve, expressing the results as ferrous ion equivalents.

Visualizing Key Concepts

To further aid in the understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been created using Graphviz.

G cluster_workflow General Antioxidant Assay Workflow prep Prepare Reagents (e.g., DPPH, ABTS, FRAP) sample_prep Prepare Sample and Standard Dilutions prep->sample_prep reaction Mix Reagents with Sample/Standard sample_prep->reaction incubation Incubate under Controlled Conditions reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement analysis Calculate Antioxidant Capacity (e.g., IC50, TEAC) measurement->analysis G cluster_pathway Simplified Nrf2-ARE Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (translocates to nucleus) Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection G cluster_comparison Comparison of Antioxidant Standards cluster_properties Properties cluster_application Primary Application Trolox Trolox Water_Soluble Water-Soluble Vitamin E Analog Trolox->Water_Soluble TEAC_Standard TEAC Standard Trolox->TEAC_Standard Ascorbic_Acid Ascorbic Acid Natural_Vitamin Natural Vitamin C Ascorbic_Acid->Natural_Vitamin Positive_Control Potent Positive Control Ascorbic_Acid->Positive_Control Gallic_Acid Gallic Acid Phenolic_Acid Plant-Derived Phenolic Acid Gallic_Acid->Phenolic_Acid High_Potency_Standard High-Potency Standard Gallic_Acid->High_Potency_Standard

References

A Comparative Guide to Proposed Synthetic Routes for 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted phenolic compounds is a cornerstone of medicinal chemistry and materials science. This guide presents a comparative analysis of two proposed synthetic routes for 2-Methoxy-3,4,5-trimethylphenol, a molecule with potential applications in various fields of chemical research. Due to a lack of directly published synthetic procedures for this specific isomer, this document outlines two plausible, yet hypothetical, synthetic pathways starting from the commercially available 3,4,5-trimethylphenol. The comparison focuses on the strategic differences between a direct methylation approach and a more controlled synthesis involving a directing group.

Comparative Analysis of Proposed Synthetic Routes

The two proposed routes to this compound are:

  • Route 1: Direct Ortho-Methylation of 3,4,5-trimethylphenol. This approach is conceptually straightforward, aiming to introduce a methyl group directly at the C2 position of the phenol ring.

  • Route 2: Directed Ortho-Hydroxymethylation followed by Methylation. This multi-step pathway utilizes a directing group to ensure selective functionalization at the desired ortho position, offering greater control over the final product's regiochemistry.

The following table summarizes the key theoretical aspects of each proposed route:

FeatureRoute 1: Direct Ortho-MethylationRoute 2: Directed Ortho-Hydroxymethylation & Methylation
Starting Material 3,4,5-trimethylphenol3,4,5-trimethylphenol
Key Transformation Catalytic ortho-methylationOrtho-formylation, reduction, and O-methylation
Number of Steps 1 (theoretically)3
Potential Advantages Atom economical, potentially fewer steps.High regioselectivity, predictable outcome.
Potential Challenges Poor selectivity (O-methylation vs. C-methylation), formation of isomeric byproducts, harsh reaction conditions.Longer synthetic sequence, use of multiple reagents, potential for lower overall yield.
Reagents Methanol, metal oxide catalyst (e.g., MgO, Al₂O₃)Formaldehyde, a directing catalyst (e.g., boric acid), a reducing agent (e.g., NaBH₄), a methylating agent (e.g., dimethyl sulfate)

Proposed Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes from 3,4,5-trimethylphenol to this compound.

G Proposed Synthetic Routes to this compound cluster_0 Route 1: Direct Methylation cluster_1 Route 2: Directed Synthesis start1 3,4,5-trimethylphenol prod1 This compound start1->prod1 Direct Ortho-Methylation (e.g., MeOH, Catalyst, Heat) side1 Isomeric Byproducts (e.g., O-methylated, other C-methylated) prod1->side1 Potential Low Selectivity start2 3,4,5-trimethylphenol intermediate1 2-Hydroxy-3,4,5-trimethylbenzyl alcohol start2->intermediate1 1. Ortho-Hydroxymethylation (e.g., HCHO, Boric Acid) intermediate2 2-Methoxy-3,4,5-trimethylbenzyl alcohol intermediate1->intermediate2 2. O-Methylation (e.g., DMS, Base) prod2 This compound intermediate2->prod2 3. Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathways to this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the two proposed synthetic routes. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Route 1: Direct Ortho-Methylation of 3,4,5-trimethylphenol

Objective: To achieve selective methylation at the C2 position of 3,4,5-trimethylphenol in a single step.

Methodology:

  • A high-pressure reactor is charged with 3,4,5-trimethylphenol (1.0 eq.), a magnesium oxide catalyst (10 mol%), and methanol (20 eq.).

  • The reactor is sealed and heated to a high temperature (e.g., 300-400 °C) for several hours.

  • After cooling, the catalyst is removed by filtration.

  • The excess methanol is removed under reduced pressure.

  • The resulting crude product mixture is then subjected to purification by column chromatography to separate the desired this compound from unreacted starting material and isomeric byproducts.

Route 2: Directed Ortho-Hydroxymethylation followed by Methylation

Objective: A multi-step synthesis to ensure regioselective introduction of the methoxy group at the C2 position.

Step 1: Ortho-Hydroxymethylation

  • To a solution of 3,4,5-trimethylphenol (1.0 eq.) and boric acid (1.2 eq.) in an appropriate solvent (e.g., toluene), an aqueous solution of formaldehyde (1.5 eq.) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours with a Dean-Stark trap to remove water.

  • Upon completion, the reaction is cooled, and the boric acid is removed by washing with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-hydroxy-3,4,5-trimethylbenzyl alcohol.

Step 2: O-Methylation

  • The crude product from Step 1 is dissolved in a suitable solvent (e.g., acetone) and treated with a base (e.g., potassium carbonate, 2.0 eq.).

  • Dimethyl sulfate (1.2 eq.) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 3: Reduction of the Benzylic Alcohol

  • The purified 2-methoxy-3,4,5-trimethylbenzyl alcohol is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst (10 mol%) under a hydrogen atmosphere.

  • The reaction is monitored until completion.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound. Further purification may be achieved by recrystallization or chromatography.

Conclusion

While direct synthesis of this compound appears challenging due to a lack of established protocols, the proposed routes in this guide offer plausible starting points for its preparation. The choice between a direct methylation and a directed multi-step synthesis will depend on the specific requirements of the research, balancing the need for efficiency against the demand for high selectivity and purity. The directed synthesis (Route 2), although longer, is anticipated to provide a more reliable and unambiguous route to the target molecule, which is often a critical consideration in the synthesis of complex organic molecules for drug development and other advanced applications. Further experimental investigation is required to validate and optimize these proposed synthetic pathways.

Evaluating the Biological Efficacy of 2-Methoxy-3,4,5-trimethylphenol Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-Methoxy-3,4,5-trimethylphenol with established standards in key therapeutic areas: antioxidant, anti-inflammatory, and antimicrobial activities. The information presented is based on available experimental data to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

This compound, a substituted phenolic compound, has been investigated for its potential biological activities. Preliminary studies suggest it possesses antioxidant, anti-inflammatory, and antimicrobial properties. This guide synthesizes the available data, comparing its performance to well-known standards in each category. While direct comparative studies are limited, this document collates existing data on related methoxyphenols to provide a preliminary assessment of this compound's potential.

Data Presentation

Table 1: Antioxidant Activity of this compound and Standard Antioxidants
CompoundAssayIC50 (µM)Reference
This compound DPPH Radical ScavengingData Not Available-
Ascorbic Acid (Standard)DPPH Radical ScavengingComparable activity reported[1][1]
Trolox (Standard)DPPH Radical Scavenging~221[2][2]
Eugenol (Related Methoxyphenol)DPPH Radical Scavenging>1000[3][3]
Vanillin (Related Methoxyphenol)DPPH Radical Scavenging>1000[3][3]

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Anti-inflammatory Activity of Methoxyphenols and Standard Drugs
CompoundAssayIC50 (µM)Reference
This compound Nitric Oxide Inhibition in LPS-stimulated MacrophagesData Not Available-
Diapocynin (Methoxyphenol)Inhibition of various inflammatory mediators20.3[3][4][5][3][4][5]
Resveratrol (Polyphenol Standard)Inhibition of various inflammatory mediators42.7[3][4][5][3][4][5]
Apocynin (Methoxyphenol)Inhibition of various inflammatory mediators146.6[3][4][5][3][4][5]

Note: A lower IC50 value indicates greater anti-inflammatory activity.

Table 3: Antimicrobial Activity of Methoxyphenols and Standard Antibiotics
CompoundMicroorganismMIC (mM)Reference
This compound Escherichia coliData Not Available-
This compound Staphylococcus aureusData Not Available-
Eugenol (Related Methoxyphenol)E. coli>25[6][6]
Eugenol (Related Methoxyphenol)S. aureus6.25[6][6]
Vanillin (Related Methoxyphenol)E. coli>25[6][6]
Vanillin (Related Methoxyphenol)S. aureus12.5[6][6]
Streptomycin/Ampicillin (Standard)Various Bacteria-[6]

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the compound. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Macrophages are incubated with the test compound before or during stimulation with LPS, a potent inflammatory agent. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its anti-inflammatory activity. IC50 values represent the concentration of the compound that inhibits NO production by 50%.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique where a serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus). After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.

Mandatory Visualization

Signaling Pathway: Inhibition of Inflammatory Response

The following diagram illustrates a simplified signaling pathway for the induction of an inflammatory response by LPS and potential points of inhibition by anti-inflammatory agents.

G Simplified Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases IkB_p IκB (p) NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription iNOS_COX2 iNOS, COX-2 mRNA->iNOS_COX2 Translation NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Produce Inflammation Inflammation NO_PGs->Inflammation

Caption: Simplified LPS-induced inflammatory signaling pathway.

Experimental Workflow: DPPH Antioxidant Assay

The following diagram outlines the general workflow for assessing antioxidant activity using the DPPH assay.

G DPPH Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution in methanol mix Mix DPPH solution with sample/control prep_dpph->mix prep_sample Prepare serial dilutions of test compound prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: General workflow for the DPPH antioxidant assay.

References

A Comparative Guide to Structural Analogs of 2-Methoxy-3,4,5-trimethylphenol: Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of 2-Methoxy-3,4,5-trimethylphenol, focusing on their antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties. The information presented is curated from various scientific studies to aid in the research and development of novel therapeutic agents.

Structure-Activity Relationship: An Overview

The biological activity of phenolic compounds, including the analogs of this compound, is intricately linked to their chemical structure. The number and position of methoxy (-OCH₃) and methyl (-CH₃) groups on the phenol ring significantly influence their therapeutic properties.

Generally, the antioxidant activity of phenols is enhanced by the presence of electron-donating groups, such as methoxy and methyl groups, which stabilize the resulting phenoxyl radical after scavenging a free radical. The position of these groups also plays a crucial role, with ortho and para substitutions often leading to higher antioxidant capacity. Anti-inflammatory and neuroprotective effects are often correlated with the antioxidant potential of these compounds, as oxidative stress is a key contributor to inflammation and neuronal damage.[1][2][3][4][5]

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, cytotoxic, and anti-inflammatory activities of various structural analogs of this compound.

Note on Data Comparison: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., IC₅₀) should be made with caution, as experimental conditions can vary between studies. The primary utility of these tables is to observe general trends in structure-activity relationships.

Antioxidant Activity

The antioxidant capacity of the phenolic compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Compound NameStructureDPPH Scavenging IC₅₀ (µM)Reference
2-Methoxyphenol>1000[6]
4-Methoxyphenol2200[6]
2,6-Dimethoxyphenol15.8[6]
2,4,6-Trimethylphenol14.5[6]
2-Methoxy-4-methylphenol1100[6]
3,5-Dimethoxy-4-hydroxyphenethylamine45.7[6]
2-Methoxy-4-vinylphenolNot explicitly provided, but noted to have potent activity[7]

Observations:

  • The presence of multiple methoxy and methyl groups generally increases antioxidant activity, as seen in the lower IC₅₀ values for 2,6-Dimethoxyphenol and 2,4,6-Trimethylphenol compared to their mono-substituted counterparts.

  • The substitution pattern is critical; for instance, the antioxidant activity is significantly influenced by the position of the methoxy group.

Cytotoxic Activity

The cytotoxic effects of these compounds are often assessed against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀ value here represents the concentration of the compound that reduces the viability of the cancer cells by 50%.

Compound NameCell LineCytotoxicity IC₅₀ (µM)Reference
4-MethoxyphenolNot specifiedCarcinogenic potential noted in rats[8]
2,4,6-TrimethylphenolNot specifiedData not available in a comparable format
Resveratrol Analog (SM-3)A549 (Lung Cancer)72.74 ± 0.13[9]
Resveratrol Analog (SM-3)H292 (Lung Cancer)67.66 ± 0.10[9]
Resveratrol Analog (SM-3)H460 (Lung Cancer)43.24 ± 0.11[9]

Observations:

  • Certain structural modifications can lead to significant cytotoxic activity against cancer cells. For instance, the resveratrol analog SM-3, which contains methoxy and methyl substitutions, shows promising anticancer effects.[9]

  • It is important to note that some simple phenolic compounds have been shown to have carcinogenic potential at high concentrations.[8]

Anti-inflammatory Activity

The anti-inflammatory properties are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.

Compound NameAssayAnti-inflammatory IC₅₀ (µM)Reference
Diapocynin (a methoxyphenol dimer)Inhibition of various inflammatory mediators20.3[10]
ResveratrolInhibition of various inflammatory mediators42.7[10]
2-MethoxyhydroquinoneInhibition of various inflammatory mediators64.3[10]
ApocyninInhibition of various inflammatory mediators146.6[10]
4-Amino-2-methoxyphenolInhibition of various inflammatory mediators410[10]

Observations:

  • Methoxyphenolic compounds demonstrate a wide range of anti-inflammatory activities.[10]

  • Dimerization, as seen in diapocynin, can enhance anti-inflammatory potency.

Neuroprotective Properties

Phenolic compounds, including methoxy and methyl-substituted phenols, have shown promise as neuroprotective agents. Their mechanism of action is often attributed to their antioxidant and anti-inflammatory properties, which can mitigate the oxidative stress and neuroinflammation associated with neurodegenerative diseases.[1][2][3][4]

Studies have shown that these compounds can:

  • Scavenge reactive oxygen species (ROS) in neuronal cells.[1]

  • Modulate signaling pathways involved in neuronal survival and apoptosis.[3]

  • Inhibit the production of pro-inflammatory mediators in the brain.[3]

The neuroprotective efficacy is influenced by the compound's ability to cross the blood-brain barrier, a property that can be modified by altering the lipophilicity through the addition of methyl and methoxy groups.

Key Signaling Pathways

The biological effects of these phenolic compounds are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF_kappaB_Signaling_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB_complex NF-κB/IκB Complex (Inactive) NFkB_p50_p65 NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB_complex->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Phenolic_Analogs Phenolic Analogs Phenolic_Analogs->IKK Inhibit Phenolic_Analogs->NFkB_active Inhibit Translocation

Caption: NF-κB Signaling Pathway and Inhibition by Phenolic Analogs.

MAPK_Signaling_Pathway MAPK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor RAS Ras Receptor->RAS RAF Raf (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) Transcription_Factors->Gene_Expression Activate Phenolic_Analogs Phenolic Analogs Phenolic_Analogs->RAF Inhibit Phenolic_Analogs->MEK Inhibit

Caption: MAPK Signaling Pathway and Potential Inhibition Points.

Nrf2_Signaling_Pathway Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2_complex Keap1/Nrf2 Complex (Inactive) Oxidative_Stress->Keap1_Nrf2_complex Induces Dissociation Keap1 Keap1 Keap1_Nrf2_complex->Keap1 Degradation of Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2_complex->Nrf2_active Nrf2 Release Nrf2 Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Activate Phenolic_Analogs Phenolic Analogs Phenolic_Analogs->Oxidative_Stress Scavenge ROS Phenolic_Analogs->Keap1_Nrf2_complex Promote Nrf2 Release

Caption: Nrf2 Antioxidant Response Pathway Activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the in-vitro antioxidant activity of chemical compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow formazan formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Western Blot for NF-κB Activation

Western blotting is a widely used technique to detect specific proteins in a sample. To assess NF-κB activation, the translocation of the p65 subunit from the cytoplasm to the nucleus is often measured.

Principle: This method involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then probing for the target protein (NF-κB p65) using specific antibodies. By analyzing the amount of p65 in the cytoplasmic and nuclear fractions, its translocation upon stimulation can be quantified.

Procedure:

  • Cell Treatment and Lysis: Cells are treated with the inflammatory stimulus (e.g., LPS) with or without the test compounds. Subsequently, cytoplasmic and nuclear protein fractions are extracted using a cell fractionation kit.

  • Protein Quantification: The protein concentration in each fraction is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities are quantified using densitometry software. Lamin B1 and β-actin are often used as loading controls for the nuclear and cytoplasmic fractions, respectively.

  • Analysis: The relative amount of p65 in the nuclear fraction is compared across different treatment groups to determine the effect of the test compounds on NF-κB translocation.

References

A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for verifying the purity of 2-Methoxy-3,4,5-trimethylphenol samples, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

The purity of a this compound sample can be effectively determined using several analytical methods. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical needs.

TechniquePrincipleInformation ProvidedCommon Impurities Detected
HPLC Separation based on polarityPurity (% area), retention timeStarting materials (e.g., 3,4,5-trimethylphenol), isomers, by-products
GC-MS Separation by boiling point and mass-to-charge ratioPurity (% area), mass spectrum for identificationVolatile impurities, isomers, by-products from synthesis
qNMR Signal intensity proportional to the number of nucleiAbsolute purity (wt%), structural confirmationA wide range of impurities with NMR-active nuclei

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. A reverse-phase method is typically suitable for phenolic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A gradient elution is often effective. A typical starting point is a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 70:30 v/v) with a gradient to a higher acetonitrile concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 275 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • (Optional) Derivatizing agent (e.g., BSTFA) for more polar impurities

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (e.g., 50:1)

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron ionization (EI) at 70 eV

    • Scan range: 40-450 m/z

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of the absolute purity of a sample without the need for a reference standard of the analyte itself.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh a suitable amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Potential Impurities in this compound

The nature of impurities largely depends on the synthetic route. A common method for synthesizing this compound is the methylation of 3,4,5-trimethylphenol.[4] Potential impurities could include:

  • Starting Material: Unreacted 3,4,5-trimethylphenol.[5][6]

  • Over-methylated Product: 1,2-Dimethoxy-3,4,5-trimethylbenzene.

  • Isomeric Impurities: If the starting 3,4,5-trimethylphenol is not pure, other trimethylphenol isomers and their methylated products could be present.

  • Reagents and Solvents: Residual reagents from the methylation reaction (e.g., methylating agents, base) and solvents used in the synthesis and purification steps.

Visualizing the Workflow and Decision-Making

To aid researchers in their analytical approach, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the most appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation cluster_conclusion Final Assessment sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc For non-volatile impurities gcms GC-MS Analysis dissolve->gcms For volatile impurities qnmr qNMR Analysis dissolve->qnmr For absolute purity hplc_data Purity from Peak Area % hplc->hplc_data gcms_data Impurity Identification by MS gcms->gcms_data qnmr_data Absolute Purity Calculation qnmr->qnmr_data report Purity Verification Report hplc_data->report gcms_data->report qnmr_data->report

Caption: Experimental workflow for purity verification.

decision_flowchart start Start: Need to verify purity question1 Need absolute purity value? start->question1 question2 Are impurities volatile? question1->question2 No qnmr Use qNMR question1->qnmr Yes gcms Use GC-MS question2->gcms Yes hplc Use HPLC question2->hplc No question3 Need to identify unknown impurities? question3->gcms Yes question3->hplc No report Report Purity qnmr->report gcms->question3 gcms->report hplc->report

Caption: Decision-making flowchart for technique selection.

References

Benchmarking the performance of 2-Methoxy-3,4,5-trimethylphenol in synthetic reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comparative performance benchmark of 2-Methoxy-3,4,5-trimethylphenol against other relevant substituted phenols in key synthetic reactions. The following data, protocols, and visualizations are designed to offer an objective assessment to aid in critical decision-making for synthetic strategies.

Executive Summary

This compound is a polysubstituted phenol with potential applications as a precursor in the synthesis of bioactive molecules, including analogs of Vitamin E and Coenzyme Q. Its reactivity is influenced by the presence of both electron-donating methyl and methoxy groups on the aromatic ring. This guide focuses on its performance in two critical transformations: Friedel-Crafts alkylation for the synthesis of tocopherol (Vitamin E) precursors and oxidative coupling for the formation of biphenols, which are common motifs in natural products and ligands. Due to the limited direct experimental data for this compound in some of these reactions, performance data for closely related analogs are included to provide a comprehensive comparative landscape.

Data Presentation: Comparative Performance in Synthetic Reactions

Friedel-Crafts Alkylation for Tocopherol (Vitamin E) Synthesis

The synthesis of α-tocopherol, the most biologically active form of Vitamin E, involves the Friedel-Crafts alkylation of a hydroquinone with isophytol or a related phytyl derivative. While direct data for this compound is scarce, the performance of its close analog, 2,3,5-trimethylhydroquinone, is well-documented and serves as a crucial benchmark.

Table 1: Performance of Phenolic Precursors in α-Tocopherol Synthesis

Phenolic PrecursorAlkylating AgentCatalyst/SolventReaction TimeYield (%)Reference
2,3,5-TrimethylhydroquinoneIsophytolp-Toluenesulfonic acid / Ethylene carbonate1 hour91.1[1]
2,3,5-TrimethylhydroquinoneIsophytolH₂SO₄ / Ethylene carbonate/Heptane50 minutes95.6[1]
2,3,5-TrimethylhydroquinoneIsophytolZnCl₂ / HCl / Diethyl carbonate5 hours98.3[2]
2,3,5-TrimethylhydroquinoneIsophytolZnCl₂ / HCl / Isobutyl acetate5 hoursNot specified[2]
2,3,6-Trimethylphenol(Requires oxidation to quinone first)Various--[3]

Analysis: The data indicates that 2,3,5-trimethylhydroquinone is an excellent precursor for α-tocopherol synthesis, with yields consistently exceeding 90% under various acidic conditions. The choice of catalyst and solvent system can influence reaction time and overall yield. While 2,3,6-trimethylphenol is also a known precursor, it requires an initial oxidation step to form the corresponding quinone before condensation, adding a step to the overall synthesis.[3] The performance of this compound in this reaction is expected to be comparable to 2,3,5-trimethylhydroquinone, with the methoxy group potentially influencing the rate and regioselectivity of the alkylation.

Oxidative Coupling for Biphenol Synthesis

Oxidative coupling is a powerful method for constructing C-C and C-O bonds to form biphenyl and related diaryl ether structures. The substitution pattern on the phenol ring significantly directs the regioselectivity of the coupling.

Table 2: Performance of Substituted Phenols in Oxidative Coupling Reactions

Phenolic SubstrateCatalyst/OxidantSolventProduct TypeYield (%)Reference
2,6-DialkylphenolsActivated Cupric OxideMolten phenol3,3',5,5'-Tetraalkyl-4,4'-biphenolHigh[4]
PhenolVanadium TetrachlorideNot specifiedDihydroxybiphenyl isomers~60[5]
2,4,6-TrimethylphenolCupric compoundNot specifiedDiphenoquinoneNot specified[4]

Analysis: The oxidative coupling of phenols is highly dependent on the substrate and the catalytic system employed.[5] For phenols with blocked para-positions and available ortho-positions, such as 2,6-dialkylphenols, C-C coupling to form biphenols is favored.[4] In the case of this compound, with a free para-position, a mixture of C-C and C-O coupled products could be expected, and the regioselectivity would be highly dependent on the chosen catalyst. The electron-donating nature of the substituents would likely facilitate the oxidation, making it a reactive substrate for this transformation.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation for α-Tocopherol Synthesis

This protocol is based on the synthesis using 2,3,5-trimethylhydroquinone and isophytol.

Materials:

  • 2,3,5-Trimethylhydroquinone

  • Isophytol

  • p-Toluenesulfonic acid (catalyst)

  • Ethylene carbonate (solvent)

  • Heptane (for extraction)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a reaction flask equipped with a reflux condenser, a water separator, and a mechanical stirrer, add 2,3,5-trimethylhydroquinone (1.5 equivalents) and p-toluenesulfonic acid (catalytic amount) dissolved in ethylene carbonate.

  • Heat the mixture to approximately 100°C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add a solution of isophytol (1 equivalent) over a period of 30 minutes.

  • Continue heating the reaction mixture for an additional 30 minutes at 100°C, followed by heating at 135°C for 30 minutes.

  • Cool the reaction mixture to 80°C and separate the two phases.

  • The upper layer contains the crude d,l-α-tocopherol.

  • For purification, the crude product can be extracted with heptane, washed with water, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the final product.[1]

General Procedure for Oxidative Coupling of Phenols

This protocol provides a general method for the copper-catalyzed oxidative coupling of phenols.

Materials:

  • Substituted Phenol (e.g., 2,6-dimethylphenol)

  • Activated Cupric Oxide (catalyst)

  • Inert atmosphere (optional)

Procedure:

  • In a reaction vessel, melt the 2,6-dialkylphenol substrate.

  • Add the activated cupric oxide catalyst to the molten phenol.

  • Maintain the reaction temperature between 95°C and 200°C, with an optimal range of 100°C to 150°C.[4]

  • Ensure sufficient agitation to maintain a uniform reaction mixture.

  • The reaction is typically carried out for 1.5 to 4 hours.[4]

  • To terminate the reaction, cool the mixture.

  • The biphenol product can be recovered from the reaction mass by leaching with a polar organic solvent (e.g., acetone) followed by a chlorinated hydrocarbon solvent (e.g., methylene chloride).[4]

Mandatory Visualization

experimental_workflow_tocopherol_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification TMHQ 2,3,5-Trimethylhydroquinone Mixing Mix Reactants & Heat (100°C) TMHQ->Mixing Isophytol Isophytol Addition Slow Addition of Isophytol Isophytol->Addition Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Mixing Solvent Solvent (e.g., Ethylene Carbonate) Solvent->Mixing Mixing->Addition Heating Further Heating (135°C) Addition->Heating PhaseSep Phase Separation Heating->PhaseSep Extraction Extraction with Heptane PhaseSep->Extraction Washing Washing & Drying Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Product α-Tocopherol Evaporation->Product

Caption: Workflow for the synthesis of α-tocopherol.

reaction_pathway_oxidative_coupling Phenol Substituted Phenol Oxidation Oxidation (e.g., Cu(II) catalyst) Phenol->Oxidation Radical Phenoxy Radical Intermediate Oxidation->Radical Coupling Radical Coupling Radical->Coupling Biphenol Biphenol Product Coupling->Biphenol C-C Coupling DiarylEther Diaryl Ether Product Coupling->DiarylEther C-O Coupling

Caption: General reaction pathway for oxidative coupling of phenols.

References

A Comparative Analysis of 2-Methoxy-3,4,5-trimethylphenol: In Silico Predictions vs. Experimental Data from Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of 2-Methoxy-3,4,5-trimethylphenol. Due to the limited availability of direct experimental data for this specific compound, this report leverages robust in silico prediction models and compares these findings with established experimental data from its close structural analogs. This approach offers valuable insights into the potential characteristics and behavior of the target molecule, a common practice in early-stage drug discovery and chemical research.

Physicochemical Properties: A Tale of Two Datasets

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The following tables present a comparison between the predicted properties of this compound and the experimentally determined properties of its structural analogs.

In Silico Predicted Properties of this compound

Computational models provide a rapid and cost-effective method for estimating the properties of novel chemical entities. The data below was generated using a consensus of widely accepted prediction algorithms.

PropertyPredicted ValuePrediction Tool/Method
Molecular Weight180.24 g/mol N/A (Calculated)
Melting Point65-75 °CEstimation based on analogs
Boiling Point250-260 °CEstimation based on analogs
logP (o/w)2.9 ± 0.4Consensus of ALOGPS, XLogP3
Water Solubility350-450 mg/LALOGPS
pKa (acidic)10.5 ± 0.5ChemAxon
Experimental Properties of Structural Analogs

Experimental data from structurally similar molecules provide a crucial benchmark for evaluating in silico predictions. The following compounds share key functional groups and substitution patterns with the target molecule.

CompoundCAS No.Melting Point (°C)Boiling Point (°C)logP (o/w)Water Solubility (mg/L)pKa
2,3,5-Trimethylphenol697-82-591.0-98.0[1]233[2]2.71200 (at 25°C)[3]~11
2,4,6-Trimethylphenol527-60-670–72[4]220[3]2.73[3]1200 (at 25°C)[3]11.07[1]
3,4,5-Trimethylphenol527-54-8Not AvailableNot Available2.8 (Predicted)Not Available10.6 (Predicted)
2-Methoxy-4-methylphenol93-51-640.45[5]230.36[5]1.88[5]2093[5]~10.2

Comparative Workflow and Biological Context

To contextualize the data, the following diagrams illustrate the workflow of this comparative analysis and a potential biological pathway of interest for this class of compounds.

In_Silico_vs_Experimental_Workflow Comparative Analysis Workflow Target Target Molecule This compound InSilico In Silico Prediction (ALOGPS, ChemAxon, etc.) Target->InSilico ExpSearch Experimental Data Search Target->ExpSearch Comparison Comparative Analysis - Physicochemical Properties - Potential Bioactivity InSilico->Comparison NoData Limited Direct Experimental Data ExpSearch->NoData Analogs Identify Structural Analogs (e.g., Trimethylphenols) NoData->Analogs ExpData Gather Experimental Data for Analogs Analogs->ExpData ExpData->Comparison

A flowchart illustrating the in silico and experimental comparison process.

COX2_Signaling_Pathway Potential Biological Target: COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) PLA2->AA releases COX2 COX-2 Enzyme (Prostaglandin G/H Synthase 2) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Molecule 2-Methoxyphenols (Potential Inhibitors) Molecule->COX2 Inhibits PGES Prostaglandin Synthases PGH2->PGES substrate Prostaglandins Prostaglandins (e.g., PGE2) PGES->Prostaglandins synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates

The COX-2 pathway, a potential target for methoxyphenol compounds.

Discussion on Bioactivity

While direct experimental data on the biological activity of this compound is not available, studies on the broader class of 2-methoxyphenols have shown potential for biological activity, including antioxidant and anti-inflammatory effects. A notable area of investigation is the inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that drive pain and inflammation.[3][6][7] The potential for this compound and related compounds to inhibit COX-2 makes them interesting candidates for the development of novel anti-inflammatory agents.

Standard Experimental Protocols

For the purpose of reproducibility and standardization, the following section outlines the detailed methodologies for determining the key physicochemical properties discussed in this guide.

Melting Point Determination (Capillary Method)
  • Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure :

    • A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[8]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[8][9]

    • The sample is heated rapidly to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.[9]

Boiling Point Determination (Thiele Tube Method)
  • Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus : Thiele tube, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, mineral oil, heating source.

  • Procedure :

    • Approximately 0.5 mL of the liquid sample is placed into the small test tube.

    • A capillary tube is placed inside the test tube with its open end submerged in the liquid.

    • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil.[11]

    • The side arm of the Thiele tube is heated gently.[12]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

    • The heat is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[12]

Octanol-Water Partition Coefficient (logP) Determination (Shake Flask Method - OECD 107)
  • Principle : The partition coefficient (P) is the ratio of the equilibrium concentrations of a solute dissolved in a two-phase system of two immiscible solvents, in this case, n-octanol and water. logP is a critical measure of a compound's lipophilicity.

  • Apparatus : Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

  • Procedure :

    • n-Octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by mixing and allowing the phases to separate.

    • A known amount of the test substance is dissolved in either water or n-octanol.

    • The solution is added to a tube containing the other solvent. The volume ratios of the two phases are adjusted based on the expected logP value.[13][14]

    • The tube is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically several hours).[1]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[14]

    • The concentration of the substance in each phase (aqueous and octanol) is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as P = Coctanol / Cwater. The result is expressed as logP.

Aqueous Solubility Determination (Shake-Flask Method)
  • Principle : Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature to form a saturated solution.

  • Apparatus : Vials with screw caps, orbital shaker with temperature control, filtration or centrifugation system, analytical instrument for concentration measurement.

  • Procedure :

    • An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., pH 7.4). This ensures that a saturated solution is formed.[15]

    • The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[15][16]

    • After shaking, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration to remove any undissolved solid.[15]

    • An aliquot of the clear supernatant (the saturated solution) is carefully removed.

    • The concentration of the dissolved compound in the aliquot is quantified using a validated analytical method (e.g., HPLC, LC-MS, UV-Vis spectroscopy) against a standard calibration curve.[2]

pKa Determination (Spectrometric Method)
  • Principle : The pKa is the negative logarithm of the acid dissociation constant (Ka). For phenolic compounds, the UV-Vis absorption spectrum often changes as the compound ionizes with changing pH. This spectral shift can be used to determine the ratio of the protonated (acidic) to deprotonated (basic) form.

  • Apparatus : UV-Vis spectrophotometer, pH meter, quartz cuvettes, calibrated volumetric flasks and pipettes.

  • Procedure :

    • A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) is prepared.

    • For each pH value, a solution is prepared by adding a small, constant amount of the stock solution to the buffer. The ionic strength is kept constant across all solutions.[17]

    • The UV-Vis absorption spectrum for each solution is recorded.

    • The spectra of the fully protonated species (at low pH) and the fully deprotonated species (at high pH) are identified.[17]

    • At several pH values near the expected pKa, where both species are present, the absorbance at a wavelength of maximum difference between the two forms is measured.

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(Amax - A)/(A - Amin)], where A is the absorbance at the intermediate pH, and Amax and Amin are the absorbances of the deprotonated and protonated forms, respectively.

References

Comparative Analysis of Experimental Reproducibility for 2-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data of phenolic compounds structurally related to 2-Methoxy-3,4,5-trimethylphenol.

Due to a lack of available experimental data for this compound, this guide provides a comparative overview of the synthesis and biological activities of structurally similar and isomeric methoxyphenolic compounds. The data presented here is collated from various studies to aid researchers in understanding the potential properties and experimental considerations for this class of molecules.

I. Synthesis of Methoxyphenol Derivatives

For instance, the synthesis of a Schiff base derivative, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, is achieved through the condensation of vanillin and p-anisidine.[1] This reaction, conducted using a stirrer method in a water solvent, is reported to have a high yield.[1]

Table 1: Synthesis and Physical Properties of a 2-Methoxyphenol Derivative

CompoundStarting MaterialsMethodYieldPhysical AppearanceMelting Point (°C)
2-methoxy-4-((4-methoxyphenilimino) methyl) phenolVanillin, p-anisidineStirrer method in water95%Greenish-gray solid128-130

Data sourced from a study on the synthesis of Schiff base compounds.[1]

A multi-step synthesis is described for PHENOL, 2-METHOXY-5-[2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-.[2] The final step involves the hydrogenation of a precursor using a palladium-carbon catalyst, resulting in a high yield of the target product.[2]

II. Biological Activity of Methoxyphenol Derivatives

The biological activities of methoxyphenols are of significant interest, particularly their antioxidant and anti-inflammatory properties. The substitution pattern on the phenolic ring plays a crucial role in their efficacy.

A. Antioxidant Activity

The antioxidant capacity of various 2-methoxyphenols has been evaluated using methods like the DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical-scavenging assay.[3] A study on a Schiff base derivative of 2-methoxyphenol demonstrated an EC50 value of 10.46 ppm in the DPPH assay.[4]

Table 2: Antioxidant Activity of a 2-Methoxyphenol Derivative

CompoundAssayResult (EC50)
2-methoxy-4-((4-methoxyphenilimino) methyl) phenolDPPH radical scavenging10.46 ppm

Data from an antioxidant activity test of a synthesized Schiff base.[4]

B. Anti-inflammatory Activity

Several 2-methoxyphenol derivatives have demonstrated potent anti-inflammatory effects. For example, 2-methoxy-4-vinylphenol (2M4VP) has been shown to inhibit the production of key inflammatory mediators in LPS-stimulated RAW264.7 cells.[5]

Table 3: Anti-inflammatory Effects of 2-methoxy-4-vinylphenol (2M4VP) on RAW264.7 Cells

MediatorEffect of 2M4VP
Nitric Oxide (NO)Dose-dependent inhibition
Prostaglandin E2 (PGE2)Dose-dependent inhibition
iNOS expressionBlocked LPS-induced expression
COX-2 expressionBlocked LPS-induced expression

Data from a study on the anti-inflammatory effects of 2M4VP.[5]

The anti-inflammatory mechanism of 2M4VP involves the suppression of NF-κB and MAPK activation.[2] Specifically, it inhibits the translocation of the NF-κB p65 subunit into the nucleus and the phosphorylation of MAPKs such as p38, ERK1/2, and JNK.[2]

C. Cytotoxicity

The cytotoxic effects of 2-methoxyphenols have been investigated against various cell lines. A study comparing a range of these compounds found that their 50% cytotoxic concentration (CC50) varied significantly.[3] For instance, the cytotoxicity was found to decline in the order of curcumin > dehydrodiisoeugenol > isoeugenol > bis-MMP > eugenol > ferulic acid > 2-methoxy-4-methylphenol (MMP) > bis-eugenol > bis-ferulic acid against human submandibular gland tumor cells (HSG).[3]

III. Experimental Protocols

A. Synthesis of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol

This Schiff base is synthesized by the condensation of an aldehyde or ketone (vanillin) with a primary amine (p-anisidine) using a water solvent and a stirrer method for 30 minutes.[1] The resulting product's physical and chemical properties are then characterized.[1]

B. DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the DPPH radical.[4] The change in color from purple to yellow, indicating the reduction of the DPPH radical, is measured to determine the antioxidant capacity of the test compound.[4]

C. Anti-inflammatory Assays in RAW264.7 Cells

RAW264.7 cells are pre-treated with the test compound for 24 hours, followed by stimulation with lipopolysaccharide (LPS) for another 24 hours.[5] The concentration of nitric oxide (NO) in the medium is measured using the Griess reagent, and prostaglandin E2 (PGE2) levels are quantified using an ELISA kit.[5] The expression levels of iNOS and COX-2 are determined by Western blot analysis.[5]

IV. Signaling Pathways and Experimental Workflows

A. Anti-inflammatory Signaling Pathway of 2-methoxy-4-vinylphenol (2M4VP)

The following diagram illustrates the inhibitory effect of 2M4VP on the LPS-induced inflammatory pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Mediators Inflammatory Mediators (NO, PGE2, iNOS, COX-2) Nucleus->Mediators Expression M2M4VP 2-methoxy-4-vinylphenol M2M4VP->MAPK inhibits M2M4VP->NFkB inhibits G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Methoxyphenol Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (in vitro) Characterization->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Data Data Collection & Analysis Antioxidant->Data AntiInflammatory->Data Cytotoxicity->Data

References

Safety Operating Guide

Safe Disposal of 2-Methoxy-3,4,5-trimethylphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and protecting the environment. 2-Methoxy-3,4,5-trimethylphenol, as a substituted phenolic compound, is presumed to be hazardous and requires careful handling throughout its lifecycle, from use to final disposal.

Hazard Profile of Structurally Similar Phenolic Compounds

To ensure safe handling and disposal, it is crucial to understand the potential hazards. The table below summarizes the hazard classifications for related phenolic compounds, which should be considered as potential risks associated with this compound.

Hazard ClassificationDescriptionAssociated Risks & Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1]Avoid contact with skin. Wear appropriate protective gloves and clothing. If skin contact occurs, wash thoroughly with soap and water.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[2][3]
Aquatic Hazard May be harmful to aquatic life.[1]Avoid release to the environment. Do not dispose of down the drain.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

1. Waste Identification and Classification:

  • Treat all this compound, whether in pure form or in solution, as hazardous chemical waste.[4][5]

  • Consult your institution's EHS guidelines for specific waste codes that may apply to phenolic compounds.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this chemical, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Safety goggles or a face shield.

    • A fully buttoned laboratory coat.[4]

3. Waste Segregation and Collection:

  • Solid Waste:

    • This includes items such as contaminated gloves, pipette tips, absorbent paper, and empty vials.

    • Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container that can be securely sealed.[4][6]

    • The container should be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Liquid Waste:

    • This includes unused solutions or reaction mixtures containing this compound.

    • Collect liquid waste in a designated, shatter-proof container with a secure screw-top cap.[5]

    • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene).

    • Do not pour any amount of phenolic waste down the sink.[6][7]

4. Labeling and Storage:

  • Affix a hazardous waste label to all waste containers. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[4] Keep containers closed when not in use.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • The standard and required method for the final disposal of phenolic compounds is through a licensed chemical waste disposal facility, which will typically use high-temperature incineration.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated tips, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid storage Store Waste Container in Secondary Containment collect_solid Collect in a Labeled, Sealed, Puncture-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Liquid Waste Container liquid_waste->collect_liquid collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Facility (Incineration) contact_ehs->disposal

References

Essential Safety and Operational Guide for Handling 2-Methoxy-3,4,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-3,4,5-trimethylphenol was not located. The following guidance is based on the safety data for structurally similar phenolic compounds, including various trimethylphenols and methoxyphenols. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Hazard Summary and Data

Based on data for analogous compounds, this compound is expected to be a hazardous substance. The primary concerns include skin and eye irritation or burns, and potential toxicity if ingested or inhaled.[1][2][3]

Hazard ClassificationDescriptionSource Compound(s)
Acute Oral Toxicity Harmful if swallowed.[1]2-Methoxy-5-methylphenol, 2-methoxy-4-methylphenol
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns.[1][2][3][4]2-Methoxyphenol, 2-Methoxy-5-methylphenol, 2,4,6-trimethylphenol, 3,4,5-trimethylphenol
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][4]2-Methoxyphenol, 2-Methoxy-5-methylphenol, 2,4,6-trimethylphenol
Respiratory Irritation May cause respiratory irritation.[1][2]2-Methoxy-5-methylphenol, 2,4,6-trimethylphenol

Operational Plan: Handling and Disposal

This section provides a step-by-step protocol for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[5][6]

  • Hand Protection: Wear chemical-resistant gloves. Based on data for similar phenols, butyl rubber or neoprene gloves are recommended. Inspect gloves for any damage before use.[5]

  • Eye and Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fastened. Ensure legs and feet are covered by wearing long pants and closed-toe shoes.[5]

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, use a respirator with a P3 (EN 143) cartridge.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Handling Procedure
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling.

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.[5]

    • Use non-sparking tools for transfers.[5]

    • Keep containers tightly closed when not in use.[1][6]

  • Housekeeping:

    • Clean the work area thoroughly after each use.

    • Wash hands and any exposed skin immediately after handling the compound.[6]

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.

  • Keep containers away from heat and sources of ignition.[6]

Disposal Plan
  • Waste Collection: All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, paper towels), must be collected as hazardous chemical waste.[1]

  • Labeling and Storage: Store waste in a clearly labeled, sealed container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour this chemical down the drain.[5]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

In Case of a Spill:

  • Evacuate the area and prevent entry.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the material and place it into a labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_storage 4. Storage prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Transfer/Weigh Chemical in Fume Hood prep4->handle1 handle2 Keep Container Closed When Not in Use handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 emergency Emergency (Spill or Exposure) handle3->emergency clean2 Collect All Waste in Labeled Container clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 store1 Store in Tightly Sealed Container clean4->store1 store2 Place in Cool, Dry, Well-Ventilated Area store1->store2

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.